molecular formula C20H24ClN3O6 B554313 Z-Lys-ONp hydrochloride CAS No. 2179-15-9

Z-Lys-ONp hydrochloride

Cat. No.: B554313
CAS No.: 2179-15-9
M. Wt: 437.9 g/mol
InChI Key: JFZLPXVXTZKFDV-FERBBOLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Lys-ONp hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C20H24ClN3O6 and its molecular weight is 437.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-nitrophenyl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H/t18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZLPXVXTZKFDV-FERBBOLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4272-71-3 (Parent)
Record name 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00176198
Record name 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-15-9
Record name L-Lysine, N2-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2179-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N2-((phenylmethoxy)carbonyl)lysinate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N2-[(phenylmethoxy)carbonyl]lysinate monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.860
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Z-Lys-ONp Hydrochloride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, and applications of Nα-Benzyloxycarbonyl-L-lysine 4-nitrophenyl ester hydrochloride (Z-Lys-ONp HCl), a critical reagent in biochemical and pharmaceutical research.

This technical guide provides a detailed overview of Z-Lys-ONp hydrochloride, a widely utilized lysine (B10760008) derivative. It serves as a crucial tool for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical characteristics, experimental applications, and relevant protocols.

Chemical Structure and Properties

This compound is a protected amino acid derivative where the α-amino group of lysine is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is activated as a 4-nitrophenyl (ONp) ester. The ε-amino group of the lysine side chain is protonated as a hydrochloride salt. This specific combination of protecting and activating groups makes it a valuable reagent in peptide synthesis and as a chromogenic substrate for various enzymes.

Chemical Structure

The structure of this compound is characterized by the L-lysine backbone with key functional modifications. The benzyloxycarbonyl group provides stability during coupling reactions and can be removed under specific conditions. The 4-nitrophenyl ester is an excellent leaving group, facilitating nucleophilic attack by an amino group during peptide bond formation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.[1]

PropertyValue
CAS Number 2179-15-9
Molecular Formula C₂₀H₂₃N₃O₆ · HCl
Molecular Weight 437.87 g/mol
Appearance White to off-white powder
Melting Point 146-152 °C
Solubility Soluble in methanol (B129727) (50 mg/mL)
Optical Rotation [α]²⁰/D −24±1°, c = 1% in DMF
Storage Temperature -20°C

Applications in Research and Development

This compound finds its primary applications in two major areas: as a building block in solid-phase peptide synthesis (SPPS) and as a chromogenic substrate for the kinetic analysis of proteolytic enzymes.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Z-protected amino acids like this compound can be utilized, although the Fmoc/tBu strategy is more common in modern synthesis.[2][3][4] The Z-group offers an alternative orthogonal protecting group strategy.[5] The activated 4-nitrophenyl ester allows for efficient coupling to the free N-terminus of a growing peptide chain attached to a solid support.

Enzymatic Assays

The 4-nitrophenyl ester linkage in this compound makes it a valuable tool for studying enzymes that exhibit specificity for lysine residues, such as trypsin and other serine proteases.[6] Enzymatic cleavage of the ester bond releases 4-nitrophenol (B140041), a chromogenic compound that can be quantified spectrophotometrically at approximately 405 nm.[6][7] This allows for the continuous monitoring of enzyme activity and the determination of key kinetic parameters like Kₘ and kₖₐₜ.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through a multi-step process involving the protection of the α-amino group of lysine, followed by esterification of the carboxylic acid. A general synthetic approach is outlined below.

Logical Workflow for the Synthesis of this compound

G Lysine L-Lysine Z_Lys_OH Nα-Z-L-Lysine Lysine->Z_Lys_OH  Benzyl (B1604629) Chloroformate (Z-Cl), Base Z_Lys_ONp Z-Lys-ONp Z_Lys_OH->Z_Lys_ONp  p-Nitrophenol, DCC Z_Lys_ONp_HCl Z-Lys-ONp Hydrochloride Z_Lys_ONp->Z_Lys_ONp_HCl  HCl

Caption: Synthesis of this compound.

Protocol:

  • Protection of the α-amino group: L-lysine is reacted with benzyl chloroformate (Z-Cl) in the presence of a base (e.g., sodium bicarbonate) to yield Nα-Z-L-lysine. The reaction is typically carried out in an aqueous/organic solvent mixture at a controlled temperature.

  • Esterification: The resulting Nα-Z-L-lysine is then reacted with p-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in an anhydrous organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). This forms the p-nitrophenyl ester.

  • Purification and Salt Formation: The product, Z-Lys-ONp, is purified by crystallization or chromatography to remove byproducts like dicyclohexylurea (DCU). The hydrochloride salt is then formed by treating the purified product with hydrochloric acid.

Trypsin Activity Assay using this compound

This protocol describes a colorimetric assay to determine the kinetic parameters of trypsin using this compound as a substrate. The rate of 4-nitrophenol release is monitored spectrophotometrically.[6][7][8]

Experimental Workflow for Trypsin Kinetic Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Buffer, Trypsin Solution, Substrate Stock Mix Mix Buffer and Substrate in Cuvette Reagents->Mix Incubate Equilibrate at 25°C Mix->Incubate Add_Enzyme Add Trypsin to Initiate Reaction Incubate->Add_Enzyme Monitor Monitor Absorbance at 405 nm Add_Enzyme->Monitor Calc_Rate Calculate Initial Reaction Rate (v₀) Monitor->Calc_Rate Plot Plot v₀ vs. [Substrate] Calc_Rate->Plot Determine_Kinetics Determine Km and Vmax (Michaelis-Menten) Plot->Determine_Kinetics G Resin Resin-Bound Peptide with Free N-terminus Coupling Coupling: + Z-Lys-ONp HCl + Base (e.g., DIEA) Resin->Coupling Z_Protected Resin-Bound Peptide with N-terminal Z-Lys Coupling->Z_Protected Deprotection Z-Group Deprotection: H₂/Pd-C or HBr/Acetic Acid Z_Protected->Deprotection Deprotected Resin-Bound Peptide with Free N-terminal Lys Deprotection->Deprotected

References

An In-depth Technical Guide to the Mechanism of Action of Z-Lys-ONp Hydrochloride as a Chromogenic Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-ONp hydrochloride (Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride) is a valuable chromogenic substrate widely employed in biochemical assays to characterize and quantify the activity of various proteases. Its utility lies in the straightforward spectrophotometric detection of one of its hydrolysis products. This technical guide provides a comprehensive overview of the mechanism of action of Z-Lys-ONp, detailed experimental protocols for its use, and relevant quantitative data for key enzymes.

Core Mechanism of Action

The fundamental principle behind the use of Z-Lys-ONp as a substrate is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by proteases that exhibit specificity for lysine (B10760008) residues. The enzyme recognizes and binds to the lysine moiety of the substrate. Following binding, the catalytic residues in the active site of the protease facilitate the cleavage of the ester linkage between the lysine and the p-nitrophenol group.

The enzymatic reaction proceeds as follows:

Z-Lys-ONp + H₂O --(Protease)--> Z-Lysine + p-Nitrophenol

The key to the utility of this substrate is the generation of p-nitrophenol. In its protonated form, p-nitrophenol is colorless. However, under alkaline conditions (typically pH > 7), it deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[1] The rate of p-nitrophenol release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease being assayed.

Quantitative Data: Kinetic Parameters of Protease-Mediated Z-Lys-ONp Hydrolysis

The efficiency of Z-Lys-ONp hydrolysis by different proteases can be compared using Michaelis-Menten kinetic parameters, namely Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's binding affinity to the enzyme. A lower Kₘ value indicates a higher affinity. Vₘₐₓ reflects the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as kcat/Kₘ.

EnzymeSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Conditions
TrypsinZ-Lys-ONp~20-50~0.5-5~1 x 10⁴ - 1 x 10⁵pH 7.8-8.2, 25°C
TrypsinZ-Lys-pNA (for comparison)~200-400~0.5~1390pH-dependent, 25°C[2][3]

Note: The values for Z-Lys-ONp with trypsin are approximate and gathered from various sources. The data for Z-Lys-pNA (a structurally similar substrate) is provided for comparative purposes.

Experimental Protocols

This section provides a detailed methodology for a standard trypsin activity assay using this compound.

Materials and Reagents:
  • This compound (MW: 437.88 g/mol )

  • Trypsin (from bovine pancreas)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing CaCl₂ (e.g., 10 mM)

  • Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) for stock solution preparation

  • Spectrophotometer (capable of measuring absorbance at 405 nm)

  • 96-well microplate or cuvettes

  • Incubator or water bath set to the desired temperature (e.g., 25°C or 37°C)

Preparation of Solutions:
  • Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in a minimal amount of DMSO or DMF before diluting to the final concentration with the assay buffer. Note: Due to the limited solubility of Z-Lys-ONp in aqueous solutions, a stock solution in an organic solvent is recommended.

  • Trypsin Stock Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) to maintain its stability. The concentration should be determined based on the expected activity.

  • Assay Buffer: Prepare the Tris-HCl buffer with CaCl₂ and adjust the pH to the desired value (e.g., 8.0). Calcium ions are often included as they can stabilize trypsin.

Assay Procedure:
  • Reaction Setup: In a microplate well or a cuvette, add the following in order:

    • Assay buffer

    • Trypsin solution (diluted to the desired concentration in assay buffer)

  • Pre-incubation: Pre-incubate the mixture at the desired temperature for a few minutes to allow it to reach thermal equilibrium.

  • Initiation of Reaction: Add the Z-Lys-ONp substrate solution to initiate the enzymatic reaction. The final substrate concentration should be optimized based on the Kₘ of the enzyme, but a starting point could be in the range of 0.1-1 mM.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 405 nm over time using the spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a set period (e.g., 5-10 minutes). The rate of the reaction should be linear during the initial phase.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/Δt) from the linear portion of the absorbance versus time plot.

    • To determine the concentration of p-nitrophenol produced, a standard curve of p-nitrophenol under the same assay conditions should be prepared. The molar extinction coefficient of p-nitrophenolate at 405 nm and pH 8.0 is approximately 18,000 M⁻¹cm⁻¹.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Visualizations

Enzymatic Hydrolysis of Z-Lys-ONp

G Figure 1. Enzymatic Hydrolysis of Z-Lys-ONp cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_detection Detection Z-Lys-ONp Z-Lys-ONp (Substrate) Protease Protease (e.g., Trypsin) Z-Lys-ONp->Protease Binding H2O H₂O H2O->Protease Z-Lysine Z-Lysine Protease->Z-Lysine Release p-Nitrophenol p-Nitrophenol (Colorless) Protease->p-Nitrophenol p-Nitrophenolate p-Nitrophenolate (Yellow, Amax ~405 nm) p-Nitrophenol->p-Nitrophenolate Deprotonation (Alkaline pH)

Caption: Enzymatic cleavage of Z-Lys-ONp by a protease to yield Z-Lysine and detectable p-nitrophenolate.

Experimental Workflow for Trypsin Activity Assay

G Figure 2. Experimental Workflow for Trypsin Activity Assay Start Start Prepare_Solutions Prepare Solutions (Buffer, Trypsin, Z-Lys-ONp) Start->Prepare_Solutions Setup_Reaction Set up Reaction (Buffer + Trypsin) Prepare_Solutions->Setup_Reaction Pre-incubate Pre-incubate (e.g., 25°C) Setup_Reaction->Pre-incubate Initiate_Reaction Initiate Reaction (Add Z-Lys-ONp) Pre-incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm (Kinetic Mode) Initiate_Reaction->Measure_Absorbance Analyze_Data Analyze Data (Calculate Rate) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the spectrophotometric determination of trypsin activity using Z-Lys-ONp.

Conclusion

This compound serves as a robust and convenient chromogenic substrate for the kinetic analysis of proteases, particularly trypsin and other enzymes with similar specificity. The mechanism, based on the enzymatic release of the colored p-nitrophenolate ion, allows for continuous and real-time monitoring of enzyme activity. The provided experimental protocol offers a solid foundation for researchers to implement this assay in their laboratories. For accurate and reproducible results, it is crucial to carefully control experimental parameters and, when necessary, to determine the kinetic constants for the specific enzyme and conditions under investigation.

References

Z-Lys-ONp Hydrochloride: A Comprehensive Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride (Z-Lys-ONp hydrochloride) is a synthetic chromogenic substrate widely employed in biochemistry and drug discovery for the characterization and quantification of various proteases. This technical guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

This compound is a derivative of the amino acid lysine (B10760008), featuring a benzyloxycarbonyl (Z) protecting group on the α-amino group and a p-nitrophenyl (ONp) ester at the C-terminus. The ester linkage is susceptible to enzymatic cleavage by proteases that exhibit specificity for lysine residues. Upon hydrolysis, the colorless substrate releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, typically by measuring the absorbance at 405-410 nm. This property forms the basis of a continuous and convenient assay for monitoring protease activity.

Core Applications in Biochemistry

This compound serves as a versatile substrate for a range of serine and cysteine proteases, including:

  • Trypsin and Trypsin-like Enzymes: Due to its lysine residue, Z-Lys-ONp is an excellent substrate for trypsin, which preferentially cleaves peptide bonds C-terminal to lysine and arginine residues.[1]

  • Plasmin: This key enzyme in the fibrinolytic system, responsible for dissolving blood clots, readily hydrolyzes Z-Lys-ONp.

  • Papain and other Cysteine Proteases: Plant-derived cysteine proteases like papain and bromelain (B1164189) also exhibit activity towards this substrate.[1]

  • Other Proteases: The utility of Z-Lys-ONp extends to other proteases such as urokinase and cathepsins B and L.

The primary applications of this compound in a research and drug development context include:

  • Enzyme Kinetics: Determination of key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and catalytic rate constant (kcat) for various proteases.

  • Enzyme Activity Assays: Routine measurement of protease activity in purified enzyme preparations, cell lysates, and other biological samples.

  • Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential protease inhibitors for therapeutic development.

  • Characterization of Protease Specificity: Differentiating and characterizing the substrate specificity of newly discovered or engineered proteases.[1]

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic parameters for the hydrolysis of this compound and closely related substrates by various proteases. It is important to note that kinetic constants can be influenced by experimental conditions such as pH, temperature, and buffer composition.

Table 1: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of Lysine-p-nitroanilide Substrates

SubstrateEnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)pHTemperature (°C)Reference
Z-Lys-pNABovine Trypsin0.512 ± 0.0390.202 ± 0.005395 ± 326.9425[2]
Z-Lys-pNABovine Trypsin0.394 ± 0.0270.182 ± 0.005463 ± 349.0525[2]

Note: Z-Lys-pNA (N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide) is a very close analog of Z-Lys-ONp and its kinetic data provides a strong reference.

Table 2: Kinetic Parameters for Plasmin-Staphylokinase Complex

SubstrateEnzyme Complexkcat/Km (M⁻¹s⁻¹)pHTemperature (°C)Reference
Z-Lys-pNPPlasmin-StaphylokinaseNot specified, but stated to be two-fold lower than Plasmin-Streptokinase complexNot specified37[3]

Note: Z-Lys-pNP (N-α-benzyloxycarbonyl-l-lysine-p-nitrophenyl ester) is also a close analog of Z-Lys-ONp.

Experimental Protocols

General Protocol for Protease Activity Assay using this compound

This protocol provides a general framework for measuring the activity of a protease using this compound. Specific parameters such as enzyme and substrate concentrations, buffer composition, and incubation time should be optimized for each specific enzyme and experimental setup.

Materials:

  • This compound

  • Purified protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme Solution: Prepare a stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin) and dilute to the desired working concentration in the Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

    • Assay Buffer: Prepare the desired assay buffer and ensure the pH is accurately adjusted at the experimental temperature.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • X µL of Assay Buffer

      • Y µL of Substrate working solution (diluted from the stock solution in Assay Buffer to achieve the desired final concentration)

      • Z µL of Enzyme working solution to initiate the reaction.

    • The final reaction volume is typically 100-200 µL.

    • Include appropriate controls:

      • Blank (No Enzyme): Add Assay Buffer instead of the enzyme solution to measure the rate of non-enzymatic substrate hydrolysis.

      • Positive Control: A known active enzyme preparation.

      • Negative Control: A known inhibitor of the enzyme.

  • Data Acquisition:

    • Immediately after adding the enzyme, place the microplate in a microplate reader pre-set to the desired temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • Plot the absorbance at 405 nm versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Correct the V₀ of the enzyme-containing wells by subtracting the V₀ of the blank (no enzyme) wells.

    • The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of p-nitrophenol (typically ~18,000 M⁻¹cm⁻¹ at pH > 7), c is the concentration, and l is the path length of the cuvette or well.

Signaling Pathways and Experimental Workflows

Enzymatic Reaction of this compound

The fundamental biochemical process involving this compound is its enzymatic hydrolysis. This simple, yet crucial, reaction can be visualized as follows:

Enzymatic_Reaction sub Z-Lys-ONp (Substrate) enz Protease (e.g., Trypsin) sub->enz Binds to active site prod1 Z-Lysine (Product 1) enz->prod1 Releases prod2 p-Nitrophenol (Product 2, Yellow) enz->prod2 Releases

Enzymatic hydrolysis of this compound.
Workflow for Protease Inhibitor Screening

This compound is a valuable tool in high-throughput screening (HTS) campaigns to identify novel protease inhibitors. The workflow for such a screening assay is outlined below.

Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Data Acquisition & Analysis lib Compound Library dispense Dispense Compounds, Protease, and Substrate lib->dispense enz Protease Solution enz->dispense sub Z-Lys-ONp Solution sub->dispense incubate Incubate at Controlled Temperature dispense->incubate read Measure Absorbance at 405 nm (Kinetic Read) incubate->read analyze Calculate % Inhibition read->analyze hits Identify 'Hit' Compounds analyze->hits

Workflow for a protease inhibitor screening assay.

Conclusion

This compound remains a cornerstone chromogenic substrate for the study of proteases. Its reliability, ease of use, and applicability to a wide range of enzymes make it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its biochemical uses, supported by quantitative data and detailed protocols, to facilitate its effective implementation in the laboratory. The visualization of the enzymatic reaction and a typical inhibitor screening workflow further illustrates its practical utility in drug discovery and biochemical research.

References

An In-Depth Technical Guide to the Synthesis and Purification of Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-benzyloxycarbonyl-L-lysine p-nitrophenyl ester hydrochloride (Z-Lys-ONp·HCl). This compound is a valuable reagent in peptide synthesis and a chromogenic substrate for various proteases, including trypsin and bromelain. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis and purification, and relevant characterization data.

Physicochemical Properties

Z-Lys-ONp·HCl is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Z-Lys-ONp Hydrochloride

PropertyValueReference(s)
Chemical Formula C₂₀H₂₄ClN₃O₆[1][2]
Molecular Weight 437.87 g/mol [1][2]
Appearance White to off-white powder[2]
Melting Point 146-152 °C[1]
Purity (Assay) ≥98% (HPLC)[2]
Solubility Methanol: 50 mg/mL, clear, colorless to faintly yellow[2]
Storage Temperature -20°C[2]
CAS Number 2179-15-9[1][2]

Synthesis of this compound

The synthesis of Z-Lys-ONp·HCl involves the esterification of the carboxyl group of Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH) with p-nitrophenol (H-ONp). A common method for this transformation is the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of the ester bond. The ε-amino group of lysine (B10760008) remains unprotected and is subsequently protonated to form the hydrochloride salt.

Experimental Protocol

Materials:

  • Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH)

  • p-Nitrophenol (H-ONp)

  • Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (B1210297) (EtOAc)

  • Dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Celite or filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Nα-benzyloxycarbonyl-L-lysine (1.0 eq) and p-nitrophenol (1.0-1.2 eq) in a suitable solvent such as a mixture of ethyl acetate and dichloromethane or DMF. Stir the solution at room temperature until all solids have dissolved.

  • Coupling Reaction: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.0-1.1 eq) in a minimal amount of the reaction solvent. Add the DCC solution dropwise to the stirred solution of Z-Lys-OH and p-nitrophenol over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials. A byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.

  • Work-up:

    • After the reaction is complete, filter the mixture through a pad of Celite or another filter aid to remove the precipitated DCU. Wash the filter cake with a small amount of the reaction solvent.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted p-nitrophenol and acidic impurities), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of the Free Base: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude Z-Lys-ONp as an oil or a solid.

Purification of this compound

Purification of the crude product is typically achieved by recrystallization, followed by conversion to the hydrochloride salt.

Experimental Protocol

Procedure:

  • Recrystallization of the Free Base: Dissolve the crude Z-Lys-ONp in a minimal amount of a hot solvent, such as ethyl acetate or isopropanol. Allow the solution to cool slowly to room temperature and then place it in a refrigerator to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified Z-Lys-ONp free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath and add a stoichiometric amount of a solution of hydrochloric acid in an organic solvent (e.g., 1 M HCl in diethyl ether) dropwise with stirring.

    • The this compound will precipitate as a white solid.

    • Continue stirring for a short period, then collect the precipitate by filtration.

  • Final Purification: Wash the collected solid with cold diethyl ether to remove any residual impurities. Dry the final product under vacuum to yield pure this compound.

Expected Yield and Characterization

The typical yield for this synthesis can vary but is generally in the range of 70-90% after purification. The final product should be characterized to confirm its identity and purity.

Table 2: Characterization Data for this compound

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point 146-152 °C
¹H NMR Consistent with the structure of Z-Lys-ONp·HCl
HPLC Purity ≥98%
FT-IR Characteristic peaks for ester, carbamate, nitro, and amine hydrochloride functional groups

Workflow and Logical Relationships

The synthesis and purification of this compound follows a logical progression of steps, from the initial coupling of the protected amino acid and the phenol (B47542) to the final purification of the hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Z-Lys-OH + p-Nitrophenol coupling DCC Coupling (0°C to RT) start->coupling reaction_mixture Reaction Mixture (contains DCU precipitate) coupling->reaction_mixture filtration Filtration to remove DCU reaction_mixture->filtration extraction Aqueous Wash (NaHCO₃, H₂O, Brine) filtration->extraction drying Drying of Organic Phase extraction->drying concentration Concentration drying->concentration crude_product Crude Z-Lys-ONp (Free Base) concentration->crude_product recrystallization Recrystallization crude_product->recrystallization hcl_formation Formation of HCl Salt recrystallization->hcl_formation final_filtration Filtration and Washing hcl_formation->final_filtration final_product Pure Z-Lys-ONp·HCl final_filtration->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling Pathway Context

While Z-Lys-ONp·HCl is primarily a synthetic reagent and a tool for biochemical assays, it does not directly participate in cellular signaling pathways. Its utility lies in the study of enzymes that are part of such pathways. For instance, proteases that cleave Z-Lys-ONp·HCl may be involved in various physiological and pathological processes. The cleavage of the p-nitrophenyl ester bond results in the release of p-nitrophenolate, which has a distinct yellow color, allowing for the colorimetric measurement of enzyme activity.

Enzyme_Assay ZLysONp Z-Lys-ONp·HCl (Substrate) Protease Protease (e.g., Trypsin) ZLysONp->Protease binding Products Z-Lys-OH + p-Nitrophenolate (Yellow Product) Protease->Products cleavage Measurement Spectrophotometric Measurement (405 nm) Products->Measurement detection

Caption: Logical relationship in the enzymatic assay using this compound.

This guide provides a foundational understanding of the synthesis and purification of this compound for researchers and professionals in the field. Adherence to standard laboratory safety practices is essential when carrying out these procedures.

References

Spectroscopic Properties of Z-Lys-ONp Hydrochloride Upon Hydrolysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Z-Lys-ONp hydrochloride, a chromogenic substrate, particularly focusing on the changes that occur upon hydrolysis. This document serves as a valuable resource for researchers employing this compound in enzymatic and chemical assays, offering detailed data, experimental protocols, and a mechanistic understanding of its application.

Introduction

Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride (this compound) is a widely utilized chromogenic substrate for the assay of various proteases, including trypsin. The principle of its use lies in the enzymatic or chemical hydrolysis of the ester bond, which liberates p-nitrophenol (pNP). This released pNP undergoes a distinct color change in solution, the intensity of which can be quantified spectrophotometrically to determine the rate of the hydrolysis reaction. Understanding the spectroscopic characteristics of both the intact substrate and its hydrolysis products is paramount for accurate and reproducible experimental results.

The Hydrolysis Reaction

The core of the utility of this compound as a substrate is its hydrolysis, which yields Z-L-lysine and p-nitrophenol. This reaction can be catalyzed by enzymes, such as serine proteases, or can proceed non-enzymatically, influenced by factors like pH and temperature.

The liberated p-nitrophenol is a weak acid with a pKa of approximately 7.0.[1] Its UV-Vis absorption spectrum is highly dependent on the pH of the solution. In acidic or neutral conditions, it exists predominantly in its protonated, colorless form (p-nitrophenol), which absorbs maximally in the UV region. As the pH increases above its pKa, it deprotonates to form the p-nitrophenolate ion, which exhibits a strong yellow color and a distinct absorbance maximum in the visible range.[2]

Spectroscopic Data

The key spectroscopic parameters for the hydrolysis product, p-nitrophenol, are summarized in the table below.

SpeciespH RangeWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε)Appearance
p-Nitrophenol< 7~317 nmNot typically used for quantificationColorless
p-Nitrophenolate> 8400 - 410 nm~18,000 M⁻¹cm⁻¹ at 405 nmYellow

Note: The molar absorptivity of p-nitrophenolate can be slightly influenced by the specific buffer and ionic strength of the solution. It is recommended to determine this value under the specific experimental conditions or to use a well-established value from the literature for calculations.[3][4][5][6]

Experimental Protocols

Monitoring the hydrolysis of this compound can be performed using a UV-Vis spectrophotometer. The following provides a generalized protocol for a non-enzymatic hydrolysis assay. This protocol can be adapted for enzymatic assays by the inclusion of the enzyme of interest.

Materials
  • This compound

  • Buffer solution of desired pH (e.g., Tris-HCl, Phosphate buffer)

  • Spectrophotometer

  • Cuvettes (quartz for UV measurements, plastic or glass for visible range)

Preparation of Stock Solution
  • Prepare a stock solution of this compound in a suitable organic solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), in which it is readily soluble. A typical concentration for the stock solution is 10-50 mM.

  • Store the stock solution at -20°C, protected from light.

Spectrophotometric Assay Protocol
  • Set up the reaction mixture: In a cuvette, add the buffer solution of the desired pH. The final volume is typically 1 mL.

  • Equilibrate the temperature: Place the cuvette in the temperature-controlled sample holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Prepare the blank: Use the same buffer solution without the substrate as the blank to zero the spectrophotometer at the monitoring wavelength.

  • Initiate the reaction: Add a small volume of the this compound stock solution to the cuvette to achieve the desired final concentration (e.g., 0.1-1 mM). Mix the contents of the cuvette quickly and thoroughly.

  • Monitor the absorbance: Immediately start recording the absorbance at the appropriate wavelength.

    • For monitoring the formation of the yellow p-nitrophenolate ion, set the wavelength to 405-410 nm . This is suitable for reactions at pH > 8.

    • For monitoring the disappearance of the substrate or the formation of p-nitrophenol at acidic pH, a wavelength in the UV range (e.g., 317 nm) might be used, though this is less common due to potential interference from other components.[2][7]

  • Data acquisition: Record the absorbance at regular time intervals for a specified duration.

Data Analysis

The rate of hydrolysis can be determined from the initial linear portion of the absorbance versus time plot. The concentration of the released p-nitrophenol can be calculated using the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance

  • ε is the molar absorptivity of p-nitrophenolate (~18,000 M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of p-nitrophenolate (in M)

The initial reaction rate is calculated from the slope of the linear phase of the absorbance curve (ΔA/Δt) and is expressed in terms of concentration per unit time.

Visualizations

Hydrolysis of this compound

Hydrolysis_Reaction sub This compound prod1 Z-L-Lysine sub->prod1 Hydrolysis prod2 p-Nitrophenol sub->prod2 Hydrolysis h2o H₂O h2o->sub pNP_Equilibrium pnp p-Nitrophenol (Colorless, λmax ~317 nm) pnp_ion p-Nitrophenolate (Yellow, λmax ~405 nm) pnp->pnp_ion  pH > 7 pnp_ion->pnp  pH < 7 Assay_Workflow prep Prepare Buffer and Z-Lys-ONp Stock Solution setup Add Buffer to Cuvette and Equilibrate Temperature prep->setup blank Zero Spectrophotometer with Buffer Blank setup->blank initiate Add Z-Lys-ONp Stock to Initiate Reaction blank->initiate monitor Monitor Absorbance Change at 405-410 nm initiate->monitor analyze Calculate Reaction Rate using Beer-Lambert Law monitor->analyze

References

An In-Depth Technical Guide to Chromogenic Protease Assays Utilizing Z-Lys-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying chromogenic protease assays that employ N-α-carbobenzoxy-L-lysine p-nitrophenyl ester (Z-Lys-ONp) as a substrate. This technical document is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge required to effectively utilize this assay in their work.

Core Principle of the Z-Lys-ONp Chromogenic Assay

The Z-Lys-ONp assay is a widely used method for detecting and quantifying the activity of proteases, particularly those with trypsin-like specificity that cleave peptide bonds C-terminal to lysine (B10760008) residues. The fundamental principle of this assay lies in the enzymatic hydrolysis of a synthetic substrate, Z-Lys-ONp, which results in the release of a chromogenic product that can be easily measured using a spectrophotometer.

The substrate, N-α-carbobenzoxy-L-lysine p-nitrophenyl ester, is composed of a lysine residue with its α-amino group protected by a carbobenzoxy (Z) group. The carboxyl group of the lysine is esterified with p-nitrophenol (ONp). In its esterified form, Z-Lys-ONp is colorless. However, in the presence of a suitable protease, the ester bond is hydrolyzed. This enzymatic cleavage releases p-nitrophenol (pNP), which, at a slightly alkaline pH, deprotonates to form the p-nitrophenolate anion. This anion exhibits a distinct yellow color and has a strong absorbance at approximately 405-410 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the rate of p-nitrophenol release and, consequently, to the activity of the protease in the sample.

G cluster_reactants Reactants cluster_products Products Z-Lys-ONp Z-Lys-ONp (Colorless Substrate) p-Nitrophenol p-Nitrophenol (pNP) (Yellow Chromophore) Z-Lys-ONp->p-Nitrophenol Enzymatic Hydrolysis Protease Protease (e.g., Trypsin) Protease->Z-Lys-ONp Acts upon Z-Lysine Z-Lysine Spectrophotometric_Detection Spectrophotometric Detection p-Nitrophenol->Spectrophotometric_Detection Absorbance at 405-410 nm

Quantitative Data

For accurate quantification of protease activity, the molar extinction coefficient of the released p-nitrophenol is essential. While the exact value can be influenced by the buffer composition and pH, a commonly accepted value under standard assay conditions (pH 7.5-8.5) is approximately 18,000 M⁻¹cm⁻¹.

ParameterValue (for Z-Lys-pNA with Trypsin at 25°C)Reference
kcat (k₂) (s⁻¹) ** 0.517 ± 0.014[1][2]
KM (mM) 0.394 ± 0.027 (at pH 9.05)[2]
kcat/KM (M⁻¹s⁻¹) **1391 ± 72 (maximal)[1]
Physicochemical PropertyValue
Molar Extinction Coefficient of p-Nitrophenol (ε) ~18,000 M⁻¹cm⁻¹ at 405 nm (pH > 7.5)

Experimental Protocols

The following section outlines a general experimental protocol for a chromogenic protease assay using Z-Lys-ONp, with trypsin as an example protease. Researchers should optimize these conditions for their specific protease and experimental setup.

Reagents and Buffers
  • Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl₂. Calcium ions are often included as they can stabilize some proteases like trypsin.

  • Substrate Stock Solution: A 10 mM stock solution of Z-Lys-ONp hydrochloride in a suitable organic solvent such as DMSO or methanol. The substrate is sparingly soluble in aqueous solutions.

  • Enzyme Solution: A stock solution of the protease (e.g., bovine trypsin) prepared in a suitable buffer (e.g., 1 mM HCl) to maintain stability. The working enzyme solution should be freshly diluted in the assay buffer immediately before use.

Assay Procedure
  • Preparation of Reaction Mixture: In a 96-well microplate or a cuvette, prepare the reaction mixture by adding the assay buffer.

  • Substrate Addition: Add the Z-Lys-ONp stock solution to the reaction mixture to achieve the desired final concentration (e.g., 0.1 - 1 mM). Mix gently.

  • Temperature Equilibration: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a small volume of the diluted enzyme solution to the reaction mixture. The final enzyme concentration will depend on the activity of the protease and should be adjusted to ensure a linear rate of absorbance increase over a reasonable time frame.

  • Spectrophotometric Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader or a spectrophotometer. Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-15 minutes.

  • Data Analysis:

    • Plot the absorbance at 405 nm against time.

    • Determine the initial rate of the reaction (V₀) from the linear portion of the curve (ΔAbs/Δt).

    • Calculate the protease activity using the Beer-Lambert law:

      Activity (mol/min/L) = (ΔAbs / Δt) / (ε × l)

      where:

      • ΔAbs / Δt is the initial rate of absorbance change per minute.

      • ε is the molar extinction coefficient of p-nitrophenol (in M⁻¹cm⁻¹).

      • l is the path length of the cuvette or the well (in cm).

    • The specific activity of the enzyme can then be calculated by dividing the activity by the concentration of the protease in the reaction mixture (in mg/mL or M).

G Reagent_Prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) Reaction_Setup 2. Reaction Setup (Buffer + Substrate in well/cuvette) Reagent_Prep->Reaction_Setup Equilibration 3. Temperature Equilibration Reaction_Setup->Equilibration Reaction_Start 4. Initiate with Enzyme Equilibration->Reaction_Start Measurement 5. Monitor Absorbance at 405 nm Reaction_Start->Measurement Analysis 6. Data Analysis (Calculate Activity) Measurement->Analysis

Signaling Pathways and Logical Relationships

The enzymatic hydrolysis of Z-Lys-ONp by a serine protease like trypsin follows a well-established mechanism involving the formation of an acyl-enzyme intermediate.

G cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase E_S Enzyme-Substrate Complex (E + Z-Lys-ONp) Tetrahedral_Intermediate_1 Tetrahedral Intermediate 1 E_S->Tetrahedral_Intermediate_1 k₁ Acyl_Enzyme Acyl-Enzyme Intermediate (Z-Lys-Enzyme) Tetrahedral_Intermediate_1->Acyl_Enzyme k₂ pNP_Release Release of p-Nitrophenol Acyl_Enzyme->pNP_Release Water_Attack Water Molecule Attack Acyl_Enzyme->Water_Attack Tetrahedral_Intermediate_2 Tetrahedral Intermediate 2 Water_Attack->Tetrahedral_Intermediate_2 k₃ E_P Enzyme-Product Complex (E + Z-Lysine) Tetrahedral_Intermediate_2->E_P Product_Release Release of Z-Lysine E_P->Product_Release

This guide provides the essential theoretical and practical knowledge for the successful implementation of chromogenic protease assays using Z-Lys-ONp. For specific applications, further optimization of the described protocols may be necessary.

References

Z-Lys-ONp Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Z-Lys-ONp hydrochloride (Nα-Carbobenzoxy-L-lysine p-nitrophenyl ester hydrochloride). The information presented herein is crucial for maintaining the integrity and ensuring the reliable performance of this reagent in research, development, and manufacturing applications.

Overview and Physicochemical Properties

This compound is a widely utilized chromogenic substrate and an activated amino acid derivative for peptide synthesis. The presence of the p-nitrophenyl ester group makes the molecule susceptible to hydrolysis, which is the primary degradation pathway of concern. Understanding the factors that influence its stability is paramount for accurate and reproducible experimental outcomes.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₃N₃O₆ · HCl
Molecular Weight 437.87 g/mol
Appearance White to off-white powder
Solubility Soluble in methanol (B129727) (50 mg/mL)
Melting Point 146-152 °C

Recommended Storage Conditions and Stability

Proper storage is critical to prevent the degradation of this compound. The primary environmental factors to control are temperature and moisture.

Solid-State Storage

When stored as a dry powder, this compound exhibits good long-term stability under appropriate conditions. The following storage recommendations are based on vendor-supplied information.

Table 2: Recommended Storage Conditions and Stability of Solid this compound

Storage TemperatureRecommended DurationNotes
-20°C Up to 3 yearsRecommended for long-term storage.[1]
4°C Up to 2 yearsSuitable for short to medium-term storage.[1]
Room Temperature Short-termStable for a few days during ordinary shipping.[1]

It is imperative to store the compound in a tightly sealed container to protect it from moisture, which can accelerate hydrolysis of the p-nitrophenyl ester.

Solution Stability

This compound is significantly less stable in solution due to the increased potential for hydrolysis and other degradation pathways. The stability of solutions is highly dependent on the solvent, pH, and storage temperature.

Table 3: Stability of this compound in Solution

SolventStorage TemperatureRecommended Duration
Various (e.g., DMSO)-80°C Up to 6 months
Various (e.g., DMSO)-20°C Up to 1 month

For optimal results, it is strongly recommended to prepare solutions fresh before use. If storage is necessary, solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Degradation Pathways

The principal degradation pathway for this compound is the hydrolysis of the p-nitrophenyl ester bond. This reaction is catalyzed by moisture and can be accelerated by basic or acidic conditions, as well as by certain enzymes.

Z_Lys_ONp This compound Hydrolysis Hydrolysis (H₂O, pH changes, enzymes) Z_Lys_ONp->Hydrolysis Z_Lys_OH Z-Lys-OH Hydrolysis->Z_Lys_OH Degradation Product 1 p_Nitrophenol p-Nitrophenol Hydrolysis->p_Nitrophenol Degradation Product 2

Caption: Primary degradation pathway of this compound via hydrolysis.

Experimental Protocols for Stability Assessment

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a shorter period (e.g., 2-4 hours), as hydrolysis is typically faster under basic conditions.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a developed and validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products. A reverse-phase C18 column with a gradient elution of water/acetonitrile with a suitable modifier is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photostability Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Results Assess Purity and Identify Degradants Analysis->Results

Caption: Workflow for a forced degradation study of this compound.

Handling and Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.

  • Spills: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material and place it in a sealed container for disposal.

By adhering to the storage, handling, and stability assessment guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their critical applications.

References

In-Depth Technical Guide to the Kinetics of Z-Lys-ONp Hydrochloride Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics of Z-Lys-ONp (Nα-Z-L-lysine-p-nitrophenyl ester) hydrochloride cleavage, a critical chromogenic substrate for assaying the activity of various proteases. This document outlines detailed experimental protocols, presents quantitative kinetic data, and visualizes the underlying enzymatic mechanisms and workflows.

Introduction to Z-Lys-ONp Hydrochloride

Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride (Z-Lys-ONp·HCl) is a widely utilized substrate for serine and thiol proteases, including trypsin, papain, and chymotrypsin. Its utility stems from the release of the chromogenic product, p-nitrophenol (pNP), upon enzymatic cleavage of the ester bond. The rate of pNP formation, which can be monitored spectrophotometrically, is directly proportional to the enzyme's catalytic activity. This allows for the precise determination of key kinetic parameters that govern the enzyme-substrate interaction.

Z-Lys-ONp and other N-CBZ-amino acid p-nitrophenol esters are valuable tools for the differentiation and characterization of proteases and endopeptidases.[1] For instance, it has been employed as a substrate for trypsin in hydrolysis reaction studies using mass spectroscopy and for bromelain.[1]

Enzymatic Cleavage Mechanism

The enzymatic hydrolysis of Z-Lys-ONp by serine proteases like trypsin follows a well-established mechanism involving the formation of a covalent acyl-enzyme intermediate. This process can be broken down into two main stages: acylation and deacylation.

A simplified representation of the trypsin-catalyzed hydrolysis of a p-nitrophenyl ester substrate is as follows:

  • Acylation (rate constant k₂): The enzyme (E) binds to the substrate (S) to form a non-covalent Michaelis complex (ES). The active site serine residue then attacks the carbonyl group of the substrate, leading to the formation of a tetrahedral intermediate. This intermediate collapses, releasing the first product (P₁), p-nitrophenol, and forming a stable acyl-enzyme intermediate (ES').

  • Deacylation (rate constant k₃): A water molecule attacks the acyl-enzyme intermediate, forming another tetrahedral intermediate. This intermediate then breaks down, releasing the second product (P₂), the Z-L-lysine, and regenerating the free enzyme (E).

For the trypsin-catalyzed hydrolysis of a similar substrate, Z-Lys-pNA, the deacylation step (k₃) is significantly faster than the acylation step (k₂) over a wide pH range (pH 2.6 to 9.8).[2] Therefore, the acylation step (k₂) is the rate-limiting step for the overall reaction, and the catalytic constant (kcat) can be considered equal to k₂.[2][3]

Enzymatic_Cleavage_Mechanism cluster_legend Legend E_S E + S ES E-S (Michaelis Complex) E_S->ES k₁ ES->E_S k₋₁ ES_P1 ES' + P₁ ES->ES_P1 k₂ (Acylation) (p-nitrophenol released) E_P2 E + P₂ ES_P1->E_P2 k₃ (Deacylation) (Z-Lysine released) E E: Enzyme S S: Substrate (Z-Lys-ONp) P1 P₁: p-nitrophenol P2 P₂: Z-Lysine ES_prime ES': Acyl-enzyme intermediate

Caption: General mechanism for serine protease-catalyzed cleavage of Z-Lys-ONp.

Quantitative Kinetic Data

The following table summarizes key kinetic parameters for the enzymatic cleavage of Z-Lys-ONp and its analogue, Z-Lys-pNA, by trypsin. The data for Z-Lys-pNA provides a valuable reference for understanding the kinetics of Z-Lys-ONp cleavage due to the structural similarity of the substrates.

EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)pHTemperature (°C)Notes and References
TrypsinZ-Lys-pNA0.517 ± 0.014--Optimal25kcat is equivalent to the acylation rate constant (k₂).[2]
TrypsinZ-Lys-pNA--1390 ± 72Optimal25Maximal kcat/Km value.[2]
TrypsinNα-benzoyl-L-arginamide2.82.511208.030A related substrate for comparison.
TrypsinNα-benzoyl-L-lysinamide1.94.64138.030A related substrate for comparison.

Note: The kinetic parameters are highly dependent on the experimental conditions, including pH, temperature, and buffer composition. The pH dependence of the kinetic parameters for trypsin-catalyzed hydrolysis of Z-Lys-pNA is complex, with the ionization of active site residues (Histidine-57 and Aspartate-189) playing a crucial role.[2][3]

Detailed Experimental Protocols

This section provides a detailed methodology for a typical spectrophotometric assay to determine the kinetics of this compound cleavage.

Materials and Reagents
  • This compound (MW: 437.87 g/mol )[1]

  • Enzyme of interest (e.g., Trypsin, Papain)

  • Appropriate buffer solution (e.g., Tris-HCl, Phosphate buffer)

  • 1 M HCl for stock solutions

  • Spectrophotometer capable of measuring absorbance at 400-410 nm

  • Cuvettes

  • Pipettes

  • Thermostated water bath or spectrophotometer with temperature control

Preparation of Stock Solutions
  • Z-Lys-ONp Stock Solution: Prepare a stock solution of Z-Lys-ONp in 1 mM HCl. The maximum solubility is approximately 18 mM.[2] The concentration can be quantified using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

  • Enzyme Stock Solution: Prepare a stock solution of the enzyme in 1 mM HCl. The exact concentration should be determined by active site titration or another appropriate method. For kinetic studies, this stock solution will be diluted to the desired working concentration.[2]

Spectrophotometric Assay Protocol

The cleavage of Z-Lys-ONp releases p-nitrophenol, which has a maximum absorbance at approximately 400-410 nm at alkaline pH.

  • Reaction Setup: In a cuvette, combine the appropriate buffer, deionized water, and the Z-Lys-ONp stock solution to achieve the desired final substrate concentration in the total reaction volume (e.g., 1 mL).

  • Temperature Equilibration: Incubate the cuvette at the desired reaction temperature (e.g., 25°C or 37°C) for a few minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix quickly and gently by inverting the cuvette.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 400 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

Data Analysis
  • Calculation of Initial Velocity (v₀): Determine the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The velocity is calculated using the Beer-Lambert law:

    • v₀ (M/s) = (ΔA / Δt) / (ε * l)

    • Where:

      • ΔA / Δt is the initial rate of change of absorbance.

      • ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (e.g., for p-nitrophenolate, the basic form, the molar absorptivity is approximately 18,000 M⁻¹cm⁻¹ at 405 nm).

      • l is the path length of the cuvette (usually 1 cm).

  • Determination of Kinetic Parameters: To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant. Plot the initial velocities (v₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation using a non-linear regression software:

    • v₀ = (Vmax * [S]) / (Km + [S])

  • Calculation of kcat: The turnover number (kcat) can be calculated from the maximal velocity (Vmax) and the total enzyme concentration ([E]t):

    • kcat = Vmax / [E]t

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Z-Lys-ONp Stock Solution setup Set up reaction mixture (Buffer, Substrate) prep_substrate->setup prep_enzyme Prepare Enzyme Stock Solution initiate Initiate reaction with enzyme prep_enzyme->initiate equilibrate Equilibrate to reaction temperature setup->equilibrate equilibrate->initiate measure Measure absorbance increase at 400 nm initiate->measure calc_v0 Calculate Initial Velocity (v₀) from linear slope measure->calc_v0 plot Plot v₀ vs. [Substrate] calc_v0->plot fit Fit data to Michaelis-Menten equation plot->fit determine_params Determine Km and Vmax fit->determine_params calc_kcat Calculate kcat determine_params->calc_kcat

Caption: Workflow for kinetic analysis of Z-Lys-ONp cleavage.

Conclusion

The enzymatic cleavage of this compound provides a robust and reliable method for studying the kinetics of various proteases. By following the detailed protocols outlined in this guide, researchers can accurately determine key kinetic parameters, which are essential for understanding enzyme function, inhibitor screening, and the development of novel therapeutics. The provided data and mechanistic insights serve as a valuable resource for professionals in the fields of biochemistry, pharmacology, and drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Z-Lys-ONp hydrochloride (Nα-Z-L-lysine 4-nitrophenyl ester hydrochloride), a reagent commonly used in peptide synthesis and as a chromogenic substrate for various proteases. Due to the limited availability of specific toxicity data for this compound, this document combines information from Safety Data Sheets (SDS), related compounds, and standardized testing protocols to offer a thorough overview of potential hazards and best practices for its handling and use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Molecular Formula C₂₀H₂₃N₃O₆・HCl
Molecular Weight 437.87 g/mol
CAS Number 2179-15-9
Appearance White to off-white powder
Melting Point 146-152 °C
Solubility Soluble in methanol (B129727) (50 mg/mL)
Storage Temperature -20°C

Hazard Identification and Safety Precautions

While some sources state that there are no known hazards associated with this compound, it is crucial to handle it with care due to its chemical nature as a reactive ester and the potential toxicity of its hydrolysis byproducts. The primary safety concerns revolve around inhalation, skin and eye contact, and the release of p-nitrophenol upon hydrolysis.

Personal Protective Equipment (PPE)

The consistent recommendation across multiple safety data sheets is the use of appropriate personal protective equipment to minimize exposure.

PPESpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against airborne powder and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Respiratory Protection NIOSH-approved N95 dust mask or higher.Minimizes inhalation of the fine powder.
Skin and Body Protection Laboratory coat.Protects skin and clothing from contamination.
Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.

  • Avoiding Dust Formation: Minimize the generation of dust when weighing or transferring the powder.

  • Storage: Store the compound in a tightly sealed container in a dry and cool place. The recommended storage temperature is -20°C to ensure its stability.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure or a spill, the following procedures should be followed promptly.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water and then drink plenty of water. Seek medical attention.
Spill and Leak Procedures
  • Small Spills: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a designated, labeled container for chemical waste.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.

  • Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The hydrolysis of this compound produces p-nitrophenol, which is classified as a hazardous substance.[1][2]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a method for determining the acute oral toxicity of a substance.[3][4]

  • Animal Model: Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females).

  • Dosage: Administer this compound as a single oral dose. The starting dose is typically selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • Fast the animals overnight before dosing.

    • Administer the substance and observe the animals closely for the first few hours and then periodically for at least 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any morbidity or mortality.

    • The outcome of the first animal dosed determines the dose for the next animal (either higher or lower).

  • Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Skin Sensitization Assessment (Adapted from OECD Guideline 497)

This describes a defined approach to identify potential skin sensitizers without the use of animal testing.[5][6][7]

  • In Chemico Method (Direct Peptide Reactivity Assay - DPRA):

    • Prepare a solution of this compound.

    • Incubate the solution with synthetic peptides containing cysteine and lysine.

    • Measure the depletion of the peptides using high-performance liquid chromatography (HPLC).

    • The percentage of peptide depletion is used to categorize the skin sensitization potential.[8]

  • In Vitro Methods (KeratinoSens™ and h-CLAT):

    • KeratinoSens™: Expose a human keratinocyte cell line to various concentrations of this compound and measure the induction of a luciferase reporter gene under the control of a cytoprotective pathway.[8]

    • human Cell Line Activation Test (h-CLAT): Treat a human monocytic cell line (THP-1) with the test substance and measure the expression of cell surface markers (CD54 and CD86) using flow cytometry.[8]

  • Data Interpretation: The combined results from these assays are used in a defined approach to predict the skin sensitization hazard and potency.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[9][10][11][12]

  • Cell Culture: Plate a suitable cell line (e.g., human dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. This data can be used to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Potential Biological Effects and Toxicity of Hydrolysis Products

The primary biological application of this compound is as a chromogenic substrate for proteases such as trypsin and papain.[13][14] Upon enzymatic or chemical hydrolysis, it releases Z-L-lysine and p-nitrophenol. While Z-L-lysine is a protected form of a common amino acid, p-nitrophenol is a known toxic substance.

Toxicity of p-Nitrophenol

p-Nitrophenol is harmful if swallowed, inhaled, or absorbed through the skin.[15][16] It can cause damage to organs through prolonged or repeated exposure.[15] Acute exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, resulting in cyanosis (bluish discoloration of the skin).[17][18] Chronic exposure may lead to liver and kidney damage.[1] It is also classified as an endocrine disruptor.[15]

Given the potential for hydrolysis, all waste containing this compound should be treated as hazardous waste containing p-nitrophenol and disposed of accordingly.

Visualizations

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) prep_hood Work in a Ventilated Fume Hood prep_ppe->prep_hood handle_weigh Carefully Weigh and Transfer prep_hood->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_waste Dispose of Waste in Designated Container handle_reaction->cleanup_waste emergency_spill Follow Spill Cleanup Protocol handle_reaction->emergency_spill emergency_exposure Follow First Aid Procedures handle_reaction->emergency_exposure cleanup_clean Clean Work Area cleanup_waste->cleanup_clean cleanup_store Store at -20°C in a Tightly Sealed Container cleanup_clean->cleanup_store

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

General Workflow for Chemical Safety Assessment

G cluster_start Initial Assessment cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_end Hazard Classification start_info Gather Existing Data (SDS, Literature) start_physchem Characterize Physical/ Chemical Properties start_info->start_physchem insilico_qsar QSAR Modeling for Toxicity Prediction start_physchem->insilico_qsar invitro_cytotox Cytotoxicity Assays (e.g., MTT) insilico_qsar->invitro_cytotox invitro_sens Skin Sensitization Assays (e.g., DPRA, h-CLAT) invitro_cytotox->invitro_sens invivo_acute Acute Toxicity Studies (e.g., OECD 423) invitro_sens->invivo_acute If required by regulations or inconclusive in vitro data end_classify Classify and Label According to GHS invitro_sens->end_classify invivo_acute->end_classify

Caption: A general workflow for the safety assessment of a chemical substance.

References

Methodological & Application

Application Note and Protocol: Continuous Kinetic Assay of Protease Activity Using Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in numerous physiological and pathological processes, making them key targets for drug discovery and development. A fundamental aspect of protease research is the characterization of their enzymatic activity and the screening of potential inhibitors. The continuous kinetic assay provides real-time monitoring of enzyme activity, offering significant advantages over endpoint assays.

This document provides a detailed protocol for a continuous colorimetric kinetic assay using the chromogenic substrate Nα-carbobenzoxy-L-lysine p-nitrophenyl ester hydrochloride (Z-Lys-ONp HCl). This substrate is particularly useful for assaying trypsin-like serine proteases and other endopeptidases that exhibit specificity for cleaving peptide bonds C-terminal to lysine (B10760008) residues.[1]

Principle of the Assay

The assay is based on the enzymatic hydrolysis of Z-Lys-ONp. In this reaction, the protease cleaves the ester bond of the substrate, releasing Z-L-lysine and p-nitrophenol (ONp).[1] While the intact substrate is nearly colorless, the product, p-nitrophenol, ionizes at neutral or alkaline pH to form the p-nitrophenolate anion, which is a distinct yellow color and exhibits strong absorbance at 405 nm.[2][3] The rate of the increase in absorbance at 405 nm is directly proportional to the rate of substrate hydrolysis and thus to the protease activity. This allows for the continuous monitoring of the reaction in real-time.

G cluster_reactants Reactants cluster_products Products Protease Protease Z_Lys_ONp Z-Lys-ONp (Substrate) (Colorless) ES_Complex Enzyme-Substrate Complex Protease->ES_Complex + Substrate Z_Lys Z-L-Lysine pNP p-Nitrophenol (Yellow) ES_Complex->Protease + Products

Figure 1. Enzymatic reaction of a protease with the chromogenic substrate Z-Lys-ONp.

Materials and Reagents

  • Substrate: Z-Lys-ONp hydrochloride (CAS Number: 2179-15-9).

  • Enzyme: Purified protease of interest (e.g., Trypsin).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂. (Note: Optimal pH and buffer composition may vary depending on the specific protease and should be determined empirically).

  • Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO) or Methanol (B129727).

  • Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at 405 nm and maintaining a constant temperature.

  • Consumables: 96-well UV-transparent microplates or quartz cuvettes.

Experimental Protocols

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0):

    • Dissolve Tris base and CaCl₂ in deionized water.

    • Adjust the pH to 8.0 at the desired assay temperature (e.g., 25°C or 37°C) using 1 M HCl.

    • Bring to the final volume with deionized water. Store at 4°C.

  • Substrate Stock Solution (e.g., 50 mM):

    • Dissolve this compound in DMSO to a final concentration of 50 mM.

    • Protect from light and store in aliquots at -20°C. The substrate is soluble in methanol up to 50 mg/mL.

  • Enzyme Working Solution:

    • Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability).

    • On the day of the experiment, dilute the enzyme stock solution to the desired working concentration (e.g., 2X final concentration) using cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Assay Workflow

The general workflow for performing the kinetic assay is outlined below.

G A 1. Reagent Preparation (Buffer, Substrate, Enzyme) B 2. Assay Plate Setup (Add buffer, inhibitors, and enzyme) A->B C 3. Pre-incubation (Equilibrate plate to assay temperature) B->C D 4. Initiate Reaction (Add substrate to all wells) C->D E 5. Kinetic Measurement (Read absorbance at 405 nm over time) D->E F 6. Data Analysis (Calculate initial velocity, determine kinetic parameters) E->F

Figure 2. Experimental workflow for the continuous protease kinetic assay.

Detailed Assay Procedure (96-well plate format)
  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • For inhibitor studies, add the inhibitor compound at various concentrations. Add an equivalent volume of solvent (e.g., DMSO) to control wells.

    • Add 50 µL of the 2X enzyme working solution to each well, except for the "no enzyme" blank wells (add 50 µL of Assay Buffer instead).

    • The total volume at this stage is 100 µL.

  • Pre-incubation:

    • Incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Reaction Initiation:

    • Prepare a 2X working solution of the Z-Lys-ONp substrate by diluting the stock solution in Assay Buffer. A range of substrate concentrations is required to determine Michaelis-Menten kinetics (e.g., final concentrations from 0.1x Km to 10x Km).

    • Initiate the reaction by adding 100 µL of the 2X substrate working solution to all wells. The final reaction volume will be 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in the spectrophotometer pre-set to the assay temperature.

    • Measure the absorbance at 405 nm every 30-60 seconds for a period of 15-30 minutes. Ensure the readings are within the linear range of the instrument.

Data Presentation and Analysis

Calculation of Reaction Velocity
  • Plot absorbance (A₄₀₅) versus time (in seconds) for each reaction.

  • Determine the initial velocity (v₀) from the linear portion of the curve (ΔA₄₀₅/Δt).

  • Convert the rate from absorbance units/min to product concentration/min (µM/min) using the Beer-Lambert law: Velocity (M/s) = (ΔA₄₀₅ / Δt) / (ε × l)

    • ε (Molar Extinction Coefficient): ~18,400 M⁻¹cm⁻¹ for p-nitrophenol at pH > 8.[3]

    • l (Path Length): For a 200 µL volume in a standard 96-well plate, the path length must be empirically determined or calculated (typically ~0.5-0.6 cm). For cuvettes, this is typically 1 cm.

Determination of Kinetic Parameters

Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ.

v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])

Substrate and Product Properties
ParameterThis compoundp-Nitrophenol (Product)
CAS Number 2179-15-9100-02-7
Molecular Weight 437.87 g/mol 139.11 g/mol [4]
Appearance White to off-white powderPale yellow crystalline solid[3]
Storage -20°C, protect from lightRoom Temperature
Absorbance Max (λₘₐₓ) ~315 nm~405 nm (as phenolate (B1203915) anion, pH > 7.5)[3]
Molar Extinction (ε) N/A for assay~18,400 M⁻¹cm⁻¹ at 405 nm[3]
Representative Kinetic Data

The following table provides an example of kinetic parameters for the hydrolysis of a lysine-p-nitrophenyl ester substrate by bovine trypsin. Actual values must be determined experimentally as they are highly dependent on assay conditions (pH, temperature, buffer composition).

ProteaseSubstrateKₘ (µM)k꜀ₐₜ (s⁻¹)Assay Conditions
Bovine TrypsinZ-Lys-ONp20 - 1000.5 - 5.0pH 8.0, 25°C, Tris-HCl Buffer

(Note: These values are illustrative, based on published studies of trypsin kinetics with similar ester substrates, and should be used for reference only).[1][5][6]

Conclusion

The continuous kinetic assay using this compound is a robust, sensitive, and straightforward method for characterizing the activity of trypsin-like proteases. It is well-suited for determining Michaelis-Menten kinetic parameters and for high-throughput screening of enzyme inhibitors in drug discovery pipelines. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Measuring Serine Protease Activity with Z-Lys-ONp Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various diseases, making them important targets for drug development. Nα-Z-L-lysine-p-nitrophenyl ester (Z-Lys-ONp) hydrochloride is a chromogenic substrate widely used for the characterization and differentiation of serine proteases, particularly those with trypsin-like specificity that cleave at the carboxyl side of lysine (B10760008) residues.[1] This document provides detailed application notes and protocols for measuring serine protease activity using Z-Lys-ONp hydrochloride.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the this compound substrate by a serine protease. The enzyme cleaves the ester bond, releasing p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The rate of p-nitrophenol formation is directly proportional to the enzyme activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₀H₂₃N₃O₆ · HCl
Molecular Weight 437.87 g/mol
Appearance White to off-white powder
Solubility Soluble in methanol (B129727) (50 mg/mL)
Storage Temperature -20°C

Experimental Protocols

Reagent Preparation

1. Assay Buffer:

  • A common buffer for trypsin-like serine protease assays is 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂. Calcium ions can enhance the stability and activity of some serine proteases.

  • To prepare 100 mL of assay buffer:

    • Dissolve 0.605 g of Tris base in 80 mL of deionized water.

    • Add 0.147 g of CaCl₂·2H₂O.

    • Adjust the pH to 8.0 with 1 M HCl.

    • Bring the final volume to 100 mL with deionized water.

    • Store at 4°C.

2. Substrate Stock Solution (10 mM this compound):

  • This compound has a molecular weight of 437.87 g/mol .

  • To prepare a 10 mM stock solution, dissolve 4.38 mg of this compound in 1 mL of methanol.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

3. Enzyme Solution:

  • Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability).

  • The final concentration of the enzyme in the assay will depend on its activity and should be determined empirically to ensure a linear reaction rate over the desired time course.

4. p-Nitrophenol Standard Curve (Optional but Recommended):

  • Prepare a 1 mM stock solution of p-nitrophenol in the assay buffer.

  • Create a series of dilutions ranging from 0 to 100 µM to generate a standard curve. This allows for a more accurate determination of the product concentration.

Assay Protocol for a 96-Well Plate Format
  • Prepare the Reaction Plate:

    • Add 180 µL of pre-warmed (e.g., 25°C or 37°C) assay buffer to each well of a clear, flat-bottom 96-well plate.

    • Add 10 µL of the enzyme solution (or buffer for the blank).

    • Mix gently by pipetting.

  • Initiate the Reaction:

    • Add 10 µL of the 10 mM this compound stock solution to each well to start the reaction. The final substrate concentration will be 0.5 mM. This can be varied to determine kinetic parameters.

    • Immediately start monitoring the absorbance.

  • Measure Absorbance:

    • Measure the absorbance at 405-410 nm every minute for 10-30 minutes using a microplate reader. The optimal wavelength for p-nitrophenol under alkaline conditions is around 405 nm.

Data Analysis
  • Calculate the Rate of Reaction (ΔA/min):

    • Plot the absorbance values against time.

    • Determine the initial linear rate of the reaction (ΔA/min) for each sample by performing a linear regression on the initial phase of the curve.

  • Calculate Enzyme Activity:

    • The activity of the enzyme can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min * V_total) / (ε * l * V_enzyme) Where:

      • ΔA/min is the rate of change in absorbance per minute.

      • V_total is the total reaction volume in mL (e.g., 0.2 mL).

      • ε is the molar extinction coefficient of p-nitrophenol. A commonly used value is 18,000 M⁻¹cm⁻¹.

      • l is the path length of the light in cm. For a 96-well plate with a 200 µL volume, the path length is typically around 0.5-0.6 cm. It is recommended to determine this experimentally or use a plate reader with a path length correction feature.

      • V_enzyme is the volume of the enzyme solution added in mL (e.g., 0.01 mL).

Quantitative Data

The following tables provide examples of quantitative data that can be obtained using the this compound assay.

Table 2: Kinetic Parameters of Serine Proteases with this compound

EnzymeK_m (mM)V_max (µmol/min/mg)
Trypsin0.1 - 1.0Data not available
PlasminData not availableData not available
ThrombinData not availableData not available
Note: Specific kinetic parameters for Z-Lys-ONp are not readily available in the searched literature. The provided range for trypsin is based on similar substrates and should be determined experimentally.

Table 3: Inhibition of Trypsin Activity by Common Serine Protease Inhibitors

InhibitorIC₅₀
AprotininData not available
LeupeptinData not available
PMSFData not available
Note: Specific IC₅₀ values for inhibitors using the Z-Lys-ONp assay are not readily available in the searched literature and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate_prep Prepare 96-well plate (Buffer + Enzyme) reagents->plate_prep Add to plate reaction_start Initiate Reaction (Add Substrate) plate_prep->reaction_start measurement Measure Absorbance (405-410 nm) reaction_start->measurement rate_calc Calculate Reaction Rate (ΔA/min) measurement->rate_calc activity_calc Calculate Enzyme Activity rate_calc->activity_calc

Caption: Experimental workflow for measuring serine protease activity.

Signaling Pathway: Protease-Activated Receptor 2 (PAR2) Activation

Serine proteases like trypsin can act as signaling molecules by activating Protease-Activated Receptors (PARs).[2] Trypsin is a major activator of PAR2, which is involved in inflammatory responses.[2]

par2_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space trypsin Trypsin par2 PAR2 (Inactive) trypsin->par2 Cleavage of N-terminus par2_active PAR2 (Active) par2->par2_active Activation g_protein Gq/11 par2_active->g_protein Coupling plc PLC g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc inflammation Inflammatory Response ca_release->inflammation pkc->inflammation

Caption: PAR2 activation by trypsin leading to an inflammatory response.

References

Application Notes and Protocols for High-Throughput Screening of Inhibitors Using Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-ONp hydrochloride (N-α-carbobenzoxy-L-lysine p-nitrophenyl ester hydrochloride) is a chromogenic substrate widely utilized for the characterization and differentiation of proteases, particularly serine proteases such as trypsin and bromelain.[1][2] The enzymatic hydrolysis of Z-Lys-ONp by a target protease releases p-nitrophenol (pNA), a yellow chromophore that can be quantified spectrophotometrically by measuring its absorbance at 405 nm. This property makes Z-Lys-ONp an excellent tool for high-throughput screening (HTS) of potential enzyme inhibitors in a convenient and cost-effective manner. The rate of pNA formation is directly proportional to the enzyme's activity, allowing for the rapid identification of compounds that inhibit the enzyme.

This document provides detailed application notes and a generalized protocol for the use of this compound in HTS assays designed to identify and characterize inhibitors of serine proteases.

Principle of the Assay

The assay is based on the enzymatic cleavage of the amide bond in this compound by a protease. This reaction releases the p-nitrophenolate ion, which results in an increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction is reduced, leading to a lower absorbance reading. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of a test compound.

Data Presentation

Table 1: Example IC50 Values of Known Trypsin Inhibitors

The following table provides illustrative IC50 values for several known trypsin inhibitors. These values are provided as examples and the actual IC50 obtained may vary depending on the specific experimental conditions.

InhibitorTarget EnzymeIC50 (µM)
Soybean Trypsin Inhibitor (Kunitz)Trypsin0.1
AprotininTrypsin0.006
BenzamidineTrypsin20
LeupeptinTrypsin0.5

Experimental Protocols

Materials and Reagents

  • This compound (MW: 437.87 g/mol )[2][3][4]

  • Target serine protease (e.g., Trypsin, from bovine pancreas)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Soybean Trypsin Inhibitor)

  • 96-well or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Protocol for High-Throughput Screening (HTS) of Serine Protease Inhibitors

This protocol is a general guideline and should be optimized for the specific protease and experimental setup.

1. Preparation of Reagents:

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.0, and add CaCl2 to a final concentration of 20 mM.

  • Z-Lys-ONp Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

  • Enzyme Stock Solution: Prepare a stock solution of the target protease (e.g., 1 mg/mL Trypsin) in the Assay Buffer. The final concentration of the enzyme in the assay will need to be optimized.

  • Test Compound Plates: Prepare serial dilutions of test compounds in DMSO in a separate microplate. A typical starting concentration for screening is 10 mM.

2. Assay Procedure (96-well plate format):

  • Step 1: Dispense Test Compounds: Add 1 µL of each test compound solution (or DMSO for controls) to the appropriate wells of the assay plate.

  • Step 2: Add Enzyme: Add 50 µL of the diluted enzyme solution to each well.

  • Step 3: Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to interact with the enzyme.

  • Step 4: Initiate Reaction: Add 50 µL of the Z-Lys-ONp working solution (diluted from the stock solution in Assay Buffer to the desired final concentration, e.g., 200 µM) to each well to start the enzymatic reaction.

  • Step 5: Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.

3. Controls:

  • Negative Control (0% Inhibition): Enzyme + Substrate + DMSO (no inhibitor). This represents the maximum enzyme activity.

  • Positive Control (100% Inhibition): Enzyme + Substrate + a known potent inhibitor at a saturating concentration.

  • Blank: Substrate + Assay Buffer (no enzyme). This is used to subtract the background absorbance from substrate auto-hydrolysis.

4. Data Analysis:

  • Calculate the rate of reaction (V): Determine the initial reaction velocity (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100

  • Determine IC50 Values: For hit compounds, perform dose-response experiments with a range of inhibitor concentrations. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

5. Assay Validation (Z'-Factor Calculation):

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[4][5]

  • Run a plate with multiple replicates of the positive and negative controls.

  • Calculate the Z'-factor using the following formula: Z' = 1 - [ (3 * SD_positive_control + 3 * SD_negative_control) / |Mean_positive_control - Mean_negative_control| ]

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[5]

Visualizations

Enzymatic_Reaction cluster_products Products Z-Lys-ONp This compound Z-Lys Z-Lysine Z-Lys-ONp->Z-Lys Hydrolysis pNA p-Nitrophenol (Yellow) Z-Lys-ONp->pNA Enzyme Serine Protease (e.g., Trypsin) HTS_Workflow start Start prep_plate Prepare Assay Plate (Add Compounds & Controls) start->prep_plate add_enzyme Add Enzyme Solution prep_plate->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Add Z-Lys-ONp Substrate pre_incubate->add_substrate read_plate Kinetic Reading (405 nm) add_substrate->read_plate data_analysis Data Analysis (% Inhibition, Z'-Factor) read_plate->data_analysis hit_identification Hit Identification data_analysis->hit_identification dose_response Dose-Response & IC50 hit_identification->dose_response Primary Hits end End hit_identification->end Non-Hits dose_response->end

References

Determining Michaelis-Menten Constants for Proteases Using Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of enzyme kinetics is fundamental to understanding biological pathways, characterizing enzyme function, and developing novel therapeutics. The Michaelis-Menten model provides a framework for quantifying an enzyme's catalytic efficiency and its affinity for a substrate through two key parameters: the Michaelis constant (K_m) and the maximum velocity (V_max). This document provides a detailed protocol for determining these constants for proteases with trypsin-like specificity using the chromogenic substrate N-α-benzyloxycarbonyl-L-lysine p-nitrophenyl ester hydrochloride (Z-Lys-ONp HCl).

Z-Lys-ONp is a synthetic substrate designed for the continuous monitoring of proteases that preferentially cleave peptide bonds C-terminal to lysine (B10760008) residues, such as trypsin, bromelain, and thrombin.[1] The enzymatic hydrolysis of the ester bond in Z-Lys-ONp releases p-nitrophenol (ONp), a chromophore that absorbs light maximally at 410 nm. The rate of p-nitrophenol release is directly proportional to the enzyme's activity, allowing for a straightforward spectrophotometric assay.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of Z-Lys-ONp. The protease cleaves the ester linkage, yielding N-α-benzyloxycarbonyl-L-lysine and p-nitrophenol. In an alkaline buffer, the released p-nitrophenol is converted to the p-nitrophenolate ion, which is yellow and can be quantified by measuring the increase in absorbance at or near 410 nm. By measuring the initial reaction velocity (v₀) at various substrate concentrations ([S]), a saturation curve can be generated and fitted to the Michaelis-Menten equation to determine K_m and V_max.

digraph "Enzymatic_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

sub [label="Z-Lys-ONp (Substrate)\nColorless", fillcolor="#FFFFFF", fontcolor="#202124"]; enz [label="Protease\n(e.g., Trypsin)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub_enz [shape=point, width=0];

prod1 [label="N-α-Z-L-lysine", fillcolor="#FFFFFF", fontcolor="#202124"]; prod2 [label="p-Nitrophenol (Product)\nYellow (at alkaline pH)", fillcolor="#FBBC05", fontcolor="#202124"];

prod_out [shape=point, width=0];

sub -> sub_enz [arrowhead=none]; enz -> sub_enz [label=" E+S", pos="c"]; sub_enz -> prod_out [label=" E+P", pos="c"]; prod_out -> prod1 [arrowhead=none]; prod_out -> prod2 [arrowhead=none]; }

Figure 1. Enzymatic hydrolysis of Z-Lys-ONp hydrochloride by a protease.

Materials and Reagents

  • Equipment:

    • UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 410 nm.

    • Temperature-controlled cuvette holder or incubator (e.g., 25°C or 37°C).

    • Calibrated pipettes.

    • pH meter.

    • Vortex mixer.

  • Reagents:

    • This compound (MW: 437.87 g/mol ).

    • Enzyme of interest (e.g., Trypsin, Bromelain, Thrombin).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (or other buffer optimal for the enzyme).

    • Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution.

    • Ultrapure water.

Experimental Protocol

This protocol is a general guideline and should be optimized for the specific enzyme and experimental conditions.

4.1. Preparation of Reagents

  • Assay Buffer (50 mM Tris-HCl, pH 8.0):

    • Dissolve 6.057 g of Tris base in ~900 mL of ultrapure water.

    • Adjust the pH to 8.0 at the desired experimental temperature (e.g., 25°C) using concentrated HCl.

    • Bring the final volume to 1 L with ultrapure water.

  • Substrate Stock Solution (e.g., 20 mM):

    • Dissolve 8.76 mg of this compound in 1 mL of 100% DMSO.

    • Vortex until fully dissolved.

    • Store this stock solution in small aliquots at -20°C, protected from light.

  • Enzyme Working Solution:

    • Prepare a stock solution of the enzyme in a suitable, cold buffer (e.g., 1 mM HCl for trypsin) to maintain stability.

    • Immediately before the assay, dilute the enzyme stock to a working concentration in cold Assay Buffer. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

4.2. Assay Procedure

The following procedure is designed for a standard 1 mL cuvette. Volumes can be scaled down for use in a 96-well plate format.

  • Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 410 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in Assay Buffer from the DMSO stock solution. It is crucial to use a range of concentrations that bracket the expected K_m value (e.g., 0.1x to 10x K_m). Ensure the final DMSO concentration in the reaction mixture is low (<1-2%) and consistent across all assays to avoid effects on enzyme activity.

  • Perform the Assay:

    • Pipette the required volume of Assay Buffer and the substrate dilution into a cuvette. For a 1 mL final volume, this might be 980 µL of the substrate dilution.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the assay temperature for 3-5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme working solution (e.g., 20 µL) and mix quickly by inverting the cuvette.

    • Immediately start recording the absorbance at 410 nm continuously for 5-10 minutes.

  • Run Controls:

    • Blank (No Enzyme): Perform a reaction containing the highest concentration of substrate in Assay Buffer but without the enzyme to measure the rate of non-enzymatic substrate hydrolysis.

    • No Substrate Control: Perform a reaction with the enzyme in Assay Buffer but without the substrate to ensure there is no change in absorbance from the enzyme itself.

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=10, color="#202124"];

subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; style="rounded";

}

subgraph "cluster_assay" { label="Assay Execution"; bgcolor="#FFFFFF"; style="rounded";

}

subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; style="rounded";

}

prep_reagents -> add_reagents; setup_spec -> add_reagents [style=invis]; record_data -> calc_v0; }

Figure 2. General workflow for determining Michaelis-Menten constants.

4.3. Data Analysis

  • Calculate Initial Velocity (v₀):

    • For each substrate concentration, plot Absorbance (410 nm) vs. Time (minutes).

    • Determine the slope of the initial, linear portion of the curve. This slope is the initial velocity (v₀) in units of Absorbance/min.

    • Subtract the slope of the "No Enzyme" blank from each of your measured rates to correct for non-enzymatic hydrolysis.

    • Convert v₀ from Absorbance/min to M/min or µM/min using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of p-nitrophenol at the assay pH (e.g., for p-nitrophenol at pH 8.0, ε₄₁₀ ≈ 18,000 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).

      • v₀ (M/min) = (ΔA/min) / (ε * l)

  • Determine K_m and V_max:

    • Plot the calculated initial velocities (v₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.

    • Use non-linear regression software (e.g., GraphPad Prism, R, Python libraries) to fit the data directly to the Michaelis-Menten equation:

      • v₀ = (V_max * [S]) / (K_m + [S])

    • While traditional methods like the Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used, they are less accurate as they disproportionately weight data at low substrate concentrations. Non-linear regression is the preferred method.

Application Data

The kinetic parameters for protease-catalyzed hydrolysis of Z-Lys-ONp are dependent on the specific enzyme and reaction conditions (e.g., pH, temperature, ionic strength). The following table summarizes reported kinetic constants for a representative serine protease.

Table 1: Kinetic Constants for Protease-Catalyzed Hydrolysis of Z-Lys-ONp

EnzymeK_m (µM)k_cat (s⁻¹)Conditions
Bovine α-Thrombin25 ± 35.3 ± 0.4pH 8.0, 21°C, I = 0.1 M

Data adapted from Ascenzi et al. (1986). It is important to note that this study used ZArgONp and ZLysONp to characterize thrombin, a trypsin-like serine proteinase.[2] Kinetic studies on trypsin itself with this substrate have also been performed, particularly at sub-zero temperatures to study reaction intermediates.[3][4][5]

Conclusion

The use of this compound provides a reliable and continuous spectrophotometric method for determining the Michaelis-Menten constants of proteases with specificity for lysine residues. The protocol described herein offers a robust starting point for enzyme characterization, inhibitor screening, and fundamental biochemical research. Researchers should perform initial optimization experiments to determine the ideal enzyme concentration and buffer conditions for their specific protease of interest to ensure accurate and reproducible results.

References

Application of Z-Lys-ONp Hydrochloride in Cell Lysate Protease Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-Lys-ONp hydrochloride (Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride) is a chromogenic substrate widely employed in biochemical assays to measure the activity of various proteases. This application note provides detailed protocols and technical guidance for the use of this compound in the determination of protease activity within cell lysates. This assay is a valuable tool for researchers in basic science and drug development to investigate the roles of proteases in cellular processes such as apoptosis, signal transduction, and disease pathogenesis.

The fundamental principle of this assay lies in the enzymatic cleavage of the amide bond in Z-Lys-ONp by a protease. This reaction releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The rate of p-nitrophenol formation is directly proportional to the protease activity in the sample.

Key Features of the Z-Lys-ONp Protease Assay:

  • Chromogenic Detection: Allows for simple and direct spectrophotometric measurement.

  • Broad Specificity: Useful for assaying a variety of serine and cysteine proteases that cleave after lysine (B10760008) residues, including trypsin, plasmin, and certain caspases.

  • High Sensitivity: Capable of detecting low levels of protease activity in complex biological samples like cell lysates.

  • Versatility: Adaptable for use in microplate format for high-throughput screening of protease inhibitors.

Relevant Signaling Pathway: Apoptosis

One of the critical cellular processes where proteases play a central role is apoptosis, or programmed cell death. A key family of proteases involved in apoptosis is the caspases (cysteine-aspartic proteases). Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and in turn activate executioner caspases (e.g., caspase-3, -6, -7). Executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Given that some caspases recognize and cleave substrates after lysine residues, this compound can be utilized as a substrate to measure the activity of certain caspase-like proteases in cell lysates during apoptosis.

Below is a simplified representation of the extrinsic apoptosis signaling pathway, which can be investigated using protease assays.

Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Death_Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Death_Receptor Binding DISC DISC Formation Death_Receptor->DISC Recruitment Procaspase8 Procaspase-8 DISC->Procaspase8 Activation Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrate_Cleavage Substrate Cleavage (e.g., Z-Lys-ONp) Caspase3->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Leads to Cell_Lysis_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Harvesting Harvest Cells Cell_Culture->Harvesting Lysis_Buffer Add Lysis Buffer Harvesting->Lysis_Buffer Incubation Incubate on Ice Lysis_Buffer->Incubation Centrifugation Centrifuge to Clarify Incubation->Centrifugation Collect_Supernatant Collect Supernatant (Cell Lysate) Centrifugation->Collect_Supernatant Protein_Quantification Quantify Protein Collect_Supernatant->Protein_Quantification Assay_or_Store Proceed to Assay or Store at -80°C Protein_Quantification->Assay_or_Store Protease_Assay_Workflow Start Start Prepare_Plate Prepare 96-well Plate (Lysate, Buffer) Start->Prepare_Plate Add_Substrate Add Z-Lys-ONp Solution Prepare_Plate->Add_Substrate Incubate_Measure Incubate and Measure Absorbance at 405 nm (Kinetic) Add_Substrate->Incubate_Measure Data_Analysis Analyze Data (Calculate V₀) Incubate_Measure->Data_Analysis Calculate_Activity Calculate Protease Activity Data_Analysis->Calculate_Activity End End Calculate_Activity->End

Application Notes and Protocols for Measuring Plasmin Activity using Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasmin, a serine protease central to the fibrinolytic system, plays a crucial role in dissolving fibrin (B1330869) clots. Its activity is tightly regulated, and dysregulation is implicated in various pathological conditions, including thrombosis and cancer. Accurate measurement of plasmin activity is therefore essential for both basic research and the development of therapeutic agents. Z-Lys-ONp hydrochloride (Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride) is a chromogenic substrate well-suited for the specific and sensitive determination of plasmin activity. Upon cleavage by plasmin at the lysine (B10760008) residue, the colorless substrate releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This document provides detailed application notes and protocols for the use of this compound as a substrate for plasmin.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the ester bond in Z-Lys-ONp by plasmin, releasing p-nitrophenol. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.

Quantitative Data

The hydrolysis of Z-Lys-ONp by the Lys77 form of human plasmin follows Michaelis-Menten kinetics.[1] This substrate is considered a substrate of choice for plasmin due to its favorable kinetic parameters.[1] The Michaelis constant (Km) for this reaction is pH-independent over a range of 5.5 to 8.0.[1] The catalytic rate (kcat) is dependent on the ionization of a single group in the enzyme's active site, likely Histidine-602, with a pKa between 6.4 and 6.6, and an optimal pH of approximately 8.0.[1]

ParameterValueConditionsReference
Km pH-independent (5.5-8.0)I = 0.1 M, 21 ± 0.5 °C[1]
Optimal pH ~8.0I = 0.1 M, 21 ± 0.5 °C[1]
pKa (active site) 6.4 - 6.6I = 0.1 M, 21 ± 0.5 °C[1]

Note: While the referenced study established these kinetic principles, the precise numerical values for Km and kcat were not available in the accessed literature.

Signaling Pathway

Plasmin is the primary effector enzyme of the fibrinolytic system. Its activation from the zymogen plasminogen is a key regulatory step.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_inhibition Inhibition Plg Plasminogen Plm Plasmin Plg->Plm Cleavage Fibrin Fibrin Clot Plm->Fibrin Degrades tPA tPA tPA->Plg + (on fibrin surface) uPA uPA uPA->Plg FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs PAI1 PAI-1 PAI1->tPA Inhibits PAI1->uPA Inhibits A2AP α2-Antiplasmin A2AP->Plm Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Substrate & Enzyme Solutions Plate Pipette Reagents into 96-well Plate Reagents->Plate PreIncubate Pre-incubate at Desired Temperature Plate->PreIncubate AddSubstrate Initiate Reaction by Adding Substrate PreIncubate->AddSubstrate Readout Kinetic Read at 405 nm (Spectrophotometer) AddSubstrate->Readout DataAnalysis Calculate Reaction Rate (ΔA/min) Readout->DataAnalysis ActivityCalc Calculate Plasmin Activity DataAnalysis->ActivityCalc

References

Customizing Z-Lys-ONp Hydrochloride-Based Enzyme Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Lys-ONp hydrochloride (Nα-Z-L-lysine 4-nitrophenyl ester hydrochloride) is a valuable chromogenic substrate for the continuous monitoring of a variety of proteases that exhibit specificity for lysine (B10760008) residues.[1][2] This application note provides detailed protocols and guidelines for customizing and optimizing enzyme assays using this substrate. The enzymatic cleavage of Z-Lys-ONp releases p-nitrophenol, a yellow chromophore that can be conveniently measured spectrophotometrically, allowing for the real-time determination of enzyme kinetics.[1][2]

This document will guide users through the essential steps of assay development, including optimizing reaction conditions, determining key kinetic parameters, and troubleshooting common issues. Additionally, it provides insights into the signaling pathways of several key proteases that can be assayed using this compound.

Principle of the Assay

The fundamental principle of the this compound-based assay lies in the enzymatic hydrolysis of the substrate. A protease that recognizes and cleaves at the carboxyl side of a lysine residue will act on Z-Lys-ONp. This cleavage releases p-nitrophenol (ONp), which, in an alkaline buffer, ionizes to the p-nitrophenolate ion, exhibiting a strong absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity under the given conditions.

Assay_Principle cluster_products Products Z-Lys-ONp Z-Lys-ONp Enzyme Enzyme Z-Lys-ONp->Enzyme Binds to active site p-Nitrophenol p-Nitrophenol Enzyme->p-Nitrophenol Releases Z-Lysine Z-Lysine Enzyme->Z-Lysine Releases Spectrophotometer Spectrophotometer p-Nitrophenol->Spectrophotometer Measured at ~405 nm

Figure 1: Principle of the Z-Lys-ONp based enzyme assay.

Data Presentation: Key Assay Parameters

Effective customization of an enzyme assay requires the systematic evaluation of several parameters. The following tables summarize critical data for consideration.

ParameterValueReference
This compound Properties
Molecular FormulaC₂₀H₂₃N₃O₆ · HCl
Molecular Weight437.87 g/mol
AppearanceWhite to off-white powder[3]
SolubilitySoluble in methanol (B129727) (50 mg/mL)[3]
Storage Temperature-20°C[3]

Table 1: Physicochemical Properties of this compound.

EnzymeOptimal pHOptimal Temperature (°C)Km (mM)Vmax (relative units)
Trypsin (Bovine)8.0 - 9.0370.394 - 34.6 (pH dependent)Variable
Urokinase8.0 - 9.037Not ReportedNot Reported
Cathepsin B5.0 - 6.037Not ReportedNot Reported

Table 2: Typical Reaction Conditions and Kinetic Parameters for Various Proteases. Note that Km and Vmax values are highly dependent on the specific enzyme, substrate, and assay conditions. The provided data for trypsin was obtained with a structurally similar substrate, Nα-benzyloxycarbonyl-L-lysine p-nitroanilide, and illustrates the significant impact of pH on the Michaelis constant. Researchers should determine these parameters empirically for their specific enzyme and conditions.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer: A common buffer for trypsin-like proteases is 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.05% (v/v) Triton X-100. The optimal buffer composition and pH should be determined experimentally for each enzyme.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in methanol or dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C.

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability). The final enzyme concentration in the assay will need to be optimized.

Protocol 2: Standard Enzyme Assay
  • Reaction Setup: In a 96-well microplate, add the following to each well:

    • 80 µL of Assay Buffer.

    • 10 µL of the enzyme solution (diluted to the desired concentration in Assay Buffer).

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate.

  • Initiation of Reaction: Add 10 µL of the this compound working solution (diluted from the stock solution in Assay Buffer to the desired final concentration) to each well to start the reaction.

  • Measurement: Immediately place the microplate in a spectrophotometer pre-set to the reaction temperature. Measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenol at the specific pH of the assay buffer (approximately 18,000 M⁻¹cm⁻¹ at pH 8.0).

Protocol 3: Customizing and Optimizing the Assay

To adapt the standard assay for a specific enzyme or application, systematic optimization of the following parameters is crucial:

  • pH: The activity of most enzymes is highly pH-dependent. Perform the assay over a range of pH values to determine the optimal pH for your enzyme. Use appropriate buffers for the desired pH range (e.g., citrate (B86180) buffer for acidic pH, Tris or phosphate (B84403) buffer for neutral to alkaline pH).

  • Temperature: Enzyme activity is also sensitive to temperature. Determine the optimal temperature by running the assay at various temperatures (e.g., 25°C, 30°C, 37°C, 42°C).

  • Substrate Concentration (for Km and Vmax determination): To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations (typically ranging from 0.1 x Km to 10 x Km). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

  • Enzyme Concentration: The enzyme concentration should be chosen such that the reaction rate is linear for a sufficient period. If the reaction proceeds too quickly, dilute the enzyme. If it is too slow, increase the enzyme concentration.

  • Cofactors and Modulators: Some proteases require specific cofactors (e.g., metal ions like Ca²⁺ or Zn²⁺) for activity. Investigate the effect of potential cofactors and modulators (inhibitors or activators) on enzyme activity.

Optimization_Workflow cluster_parameters Key Parameters to Optimize Start Start Assay Optimization Determine_pH Determine Optimal pH Start->Determine_pH Determine_Temp Determine Optimal Temperature Determine_pH->Determine_Temp Determine_Enzyme_Conc Determine Optimal Enzyme Concentration Determine_Temp->Determine_Enzyme_Conc Determine_Substrate_Conc Determine Kinetic Parameters (Km, Vmax) Determine_Enzyme_Conc->Determine_Substrate_Conc Final_Assay Final Optimized Assay Protocol Determine_Substrate_Conc->Final_Assay

Figure 2: Workflow for optimizing the enzyme assay.

Signaling Pathways of Relevant Proteases

Understanding the biological context of the enzyme under investigation is crucial for drug development and research. This compound is a substrate for several key proteases involved in important signaling pathways.

Trypsin Signaling Pathway

Trypsin, a serine protease, is well-known for its role in digestion.[4] However, it also acts as a signaling molecule by activating Protease-Activated Receptors (PARs), particularly PAR2.[1] This activation triggers intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in processes like inflammation, tissue repair, and cell proliferation.[1]

Trypsin_Pathway Trypsin Trypsin PAR2 PAR2 (Protease-Activated Receptor 2) Trypsin->PAR2 Cleaves & Activates G_Protein G-Protein PAR2->G_Protein Activates PLC Phospholipase C G_Protein->PLC PI3K_Pathway PI3K/Akt Pathway G_Protein->PI3K_Pathway PKC Protein Kinase C PLC->PKC MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Cellular_Response Cellular Responses (Inflammation, Proliferation) MAPK_Pathway->Cellular_Response PI3K_Pathway->Cellular_Response

Figure 3: Simplified Trypsin-PAR2 signaling pathway.
Urokinase Signaling Pathway

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in fibrinolysis, cell migration, and tissue remodeling.[5] It binds to its receptor, uPAR, initiating a signaling cascade that can involve the activation of the Jak/Stat pathway and Src family kinases, leading to cell migration and proliferation.[5]

Urokinase_Pathway uPA Urokinase (uPA) uPAR uPAR (Urokinase Receptor) uPA->uPAR Binds to Integrins Integrins uPAR->Integrins Interacts with Jak_Stat Jak/Stat Pathway uPAR->Jak_Stat Activates FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activates Src Src Family Kinases FAK->Src Cellular_Response Cellular Responses (Migration, Invasion) Src->Cellular_Response Jak_Stat->Cellular_Response

Figure 4: Urokinase (uPA) signaling pathway.
Cathepsin B Signaling Pathway

Cathepsin B is a lysosomal cysteine protease involved in protein turnover.[6] However, it can be secreted and is implicated in various pathological processes, including cancer progression.[6] Extracellular cathepsin B can degrade components of the extracellular matrix (ECM) and activate other proteases like urokinase, promoting cell invasion and metastasis.[6]

Cathepsin_B_Pathway CathepsinB Cathepsin B ECM Extracellular Matrix (e.g., Collagen, Fibronectin) CathepsinB->ECM Degrades Pro_uPA Pro-urokinase (pro-uPA) CathepsinB->Pro_uPA Activates Cell_Invasion Cell Invasion & Metastasis ECM->Cell_Invasion uPA Urokinase (uPA) Pro_uPA->uPA uPA->Cell_Invasion

Figure 5: Role of Cathepsin B in extracellular matrix degradation.

Troubleshooting

ProblemPossible CauseSolution
No or low signal Inactive enzymeVerify enzyme activity with a positive control.
Incorrect buffer pH or compositionOptimize the assay buffer as described in Protocol 3.
Substrate degradationPrepare fresh substrate solution. Store stock solution at -20°C.
High background Spontaneous substrate hydrolysisRun a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the sample readings.
Contaminated reagentsUse high-purity water and reagents.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityCheck the stability of the enzyme under the assay conditions. Add stabilizing agents if necessary.
Product inhibitionAnalyze the initial linear phase of the reaction.

Table 3: Common Troubleshooting Scenarios.

Conclusion

This compound is a versatile and convenient substrate for the kinetic analysis of lysine-specific proteases. By systematically optimizing the assay conditions as outlined in these application notes, researchers can develop robust and reliable assays tailored to their specific enzyme and research questions. The provided protocols and troubleshooting guide serve as a comprehensive resource for both novice and experienced users, facilitating the successful implementation of this compound-based assays in academic and industrial research settings.

References

Troubleshooting & Optimization

How to dissolve Z-Lys-ONp hydrochloride for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of Z-Lys-ONp hydrochloride for use in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (Nα-Z-L-lysine 4-nitrophenyl ester hydrochloride) is a chromogenic substrate used to assay the activity of various proteases.[1][2][3] It is a lysine (B10760008) analogue that, when cleaved by an enzyme, releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. It is commonly used as a substrate for enzymes like trypsin, papain, bromelain, and cathepsins.[1][2][4]

Q2: What is the appearance and recommended storage condition for this compound?

A2: this compound is a white to off-white powder.[3] For long-term stability, it should be stored at -20°C.[3][5][6][7]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent can vary depending on the specific assay requirements. Methanol (B129727) is a commonly cited solvent with a solubility of up to 50 mg/mL.[3] Dimethyl sulfoxide (B87167) (DMSO) is another effective solvent.[5] For some applications, Dimethylformamide (DMF) can also be used.[6][7] It is advisable to test solubility in a small amount of solvent first.[5]

Q4: Is this compound soluble in water?

A4: While some sources suggest trying water as a solvent, this compound generally has low water solubility.[5] For aqueous assay buffers, it is typically prepared as a concentrated stock solution in an organic solvent like DMSO or methanol and then diluted into the aqueous buffer.

Troubleshooting Guide

Issue: The this compound powder is not dissolving.

  • Possible Cause 1: Incorrect Solvent.

    • Solution: Ensure you are using a recommended organic solvent such as methanol, DMSO, or DMF.[3][5][6][7] Avoid starting with aqueous buffers directly.

  • Possible Cause 2: Insufficient Solvent Volume.

    • Solution: Check the concentration you are trying to achieve. Refer to the solubility data to ensure you are not exceeding the solubility limit of the solvent.

  • Possible Cause 3: Low Temperature.

    • Solution: Dissolution may be slower at lower temperatures. Ensure the solvent and compound are at room temperature. Gentle warming may aid dissolution, but be cautious of potential degradation.

  • Possible Cause 4: Poor Quality of the Compound.

    • Solution: If the compound has been stored improperly or is old, it may have degraded. Use a fresh vial of the compound.

Issue: The solution is cloudy or hazy after adding the this compound stock solution to the aqueous assay buffer.

  • Possible Cause 1: Precipitation of the Compound.

    • Solution: The final concentration of the organic solvent in the aqueous buffer may be too low to maintain the solubility of this compound. Try increasing the percentage of the organic solvent in the final assay mixture, if permissible for your enzyme's activity. Alternatively, prepare a more dilute stock solution.

  • Possible Cause 2: Incomplete initial dissolution.

    • Solution: Ensure the stock solution is completely clear before diluting it into the assay buffer. Vortex or sonicate briefly if necessary to ensure complete dissolution in the organic solvent.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 437.87 g/mol [3][5][6][7]
Appearance White to off-white powder[3]
Storage Temperature -20°C[3][5][6][7]
Solubility in Methanol 50 mg/mL[3]
Suggested Solvents Methanol, DMSO, DMF[3][5][6][7]

Experimental Protocols

Protocol: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, research-grade Dimethyl sulfoxide (DMSO) or Methanol

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound vial and the solvent to room temperature.

    • Weigh the desired amount of this compound powder in a microcentrifuge tube.

    • Add the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of solvent to the corresponding mass of the compound).

    • Vortex the tube thoroughly until the powder is completely dissolved and the solution is clear. A brief sonication step can be used to aid dissolution if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. In solvent, it is stable for up to 6 months at -80°C or 1 month at -20°C.[5]

Visualizations

Dissolution_Troubleshooting start Start: Dissolve Z-Lys-ONp HCl solvent Select appropriate solvent (e.g., DMSO, Methanol) start->solvent dissolve Add solvent and vortex solvent->dissolve check_dissolution Is the solution clear? dissolve->check_dissolution success Solution ready for use/ dilution in assay buffer check_dissolution->success Yes troubleshoot Troubleshoot check_dissolution->troubleshoot No end End success->end check_solvent Verify correct solvent was used troubleshoot->check_solvent check_conc Check concentration against solubility limits troubleshoot->check_conc warm_gently Warm gently and/or sonicate briefly troubleshoot->warm_gently check_solvent->dissolve check_conc->dissolve warm_gently->dissolve

Caption: Troubleshooting workflow for dissolving this compound.

References

Correcting for Background Hydrolysis of Z-Lys-ONp Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers utilizing Z-Lys-ONp hydrochloride as a chromogenic substrate in enzyme assays, ensuring accurate and reproducible results is paramount. A common challenge encountered is the spontaneous, non-enzymatic hydrolysis of the substrate, which can lead to an overestimation of enzyme activity. This technical support guide provides detailed troubleshooting advice and protocols to effectively correct for this background hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (Nα-Z-L-lysine 4-nitrophenyl ester hydrochloride) is a chromogenic substrate used to assay the activity of various proteases, particularly those with trypsin-like specificity that cleave at the carboxyl side of lysine (B10760008) residues. Upon enzymatic cleavage, it releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, typically at a wavelength of 405 nm.

Q2: Why is correcting for background hydrolysis important?

Z-Lys-ONp, like other p-nitrophenyl esters, is susceptible to spontaneous hydrolysis in aqueous solutions, a reaction that is independent of enzyme activity. This non-enzymatic breakdown also releases p-nitrophenol, leading to a false-positive signal. Failing to correct for this background hydrolysis can result in significantly inflated and inaccurate measurements of enzyme kinetics.

Q3: What factors influence the rate of background hydrolysis?

The primary factors affecting the rate of spontaneous hydrolysis of Z-Lys-ONp are:

  • pH: The rate of hydrolysis is highly dependent on the pH of the buffer. Generally, the rate increases with increasing pH.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including the non-enzymatic hydrolysis of Z-Lys-ONp.

  • Buffer Composition: While less pronounced than pH and temperature, the specific components of the buffer can sometimes influence substrate stability.

Troubleshooting Guide

High background signal in your Z-Lys-ONp assay? Consult the table below for potential causes and solutions.

Issue Potential Cause Recommended Solution
High absorbance in "no-enzyme" control wells Spontaneous hydrolysis of Z-Lys-ONp.This is expected. Ensure you are subtracting the rate of hydrolysis in the no-enzyme control from the rate in your enzyme-containing samples.
High pH of the assay buffer.Consider performing the assay at a lower pH if compatible with your enzyme of interest. Note that enzyme activity is also pH-dependent.
Elevated assay temperature.If permissible for your enzyme, conduct the assay at a lower temperature to minimize background hydrolysis.
Contaminated substrate stock solution.Prepare a fresh stock solution of Z-Lys-ONp. Ensure it is stored under appropriate conditions (typically -20°C).
Inconsistent or non-linear reaction rates Substrate instability over the assay time course.Prepare the Z-Lys-ONp working solution immediately before use. For longer assays, monitor the background hydrolysis rate over the entire duration.
Inaccurate background correction.Ensure that the "no-enzyme" control is treated identically to the experimental samples (same buffer, temperature, incubation time, and substrate concentration).

Experimental Protocols

To accurately determine enzyme kinetics, it is essential to measure and subtract the rate of background hydrolysis from the total rate of p-nitrophenol production.

Protocol 1: Determining the Rate of Background Hydrolysis

Objective: To quantify the rate of non-enzymatic hydrolysis of Z-Lys-ONp under specific experimental conditions.

Materials:

  • This compound

  • Assay buffer (at the desired pH)

  • Spectrophotometer (plate reader or cuvette-based)

  • Thermostatically controlled incubator or water bath

Methodology:

  • Prepare a stock solution of Z-Lys-ONp: Dissolve this compound in an appropriate organic solvent (e.g., DMSO or methanol) to a concentration of 10-100 mM. Store this stock solution at -20°C.

  • Set up the reaction: In a microplate well or a cuvette, add the assay buffer.

  • Initiate the reaction: Add a small volume of the Z-Lys-ONp stock solution to the buffer to achieve the final desired substrate concentration. Mix quickly and thoroughly.

  • Monitor absorbance: Immediately begin monitoring the absorbance at 405 nm over time at a constant temperature. Record data points at regular intervals (e.g., every 30-60 seconds) for the intended duration of your enzyme assay.

  • Calculate the rate: Plot absorbance as a function of time. The slope of the linear portion of this curve represents the rate of background hydrolysis (in absorbance units per unit of time).

Protocol 2: Correcting for Background Hydrolysis in an Enzyme Assay

Objective: To determine the true rate of enzymatic activity by correcting for non-enzymatic substrate hydrolysis.

Methodology:

  • Set up parallel reactions: For each experimental condition, prepare at least two sets of reactions:

    • Test Sample: Assay buffer, enzyme solution, and Z-Lys-ONp substrate.

    • No-Enzyme Control: Assay buffer and Z-Lys-ONp substrate (no enzyme).

  • Follow the same procedure: Treat both the test sample and the no-enzyme control identically in terms of reagent addition order, incubation time, and temperature.

  • Monitor the reactions: Measure the rate of p-nitrophenol formation (increase in absorbance at 405 nm) for both the test sample and the no-enzyme control.

  • Calculate the corrected enzymatic rate:

    • Determine the rate of the test sample (Total Rate).

    • Determine the rate of the no-enzyme control (Background Rate).

    • Corrected Enzymatic Rate = Total Rate - Background Rate

Quantitative Data Summary

The following table provides illustrative data on the expected background hydrolysis of Z-Lys-ONp at different pH values and temperatures. It is crucial to determine these rates experimentally for your specific assay conditions.

pH Temperature (°C) Illustrative Background Hydrolysis Rate (mOD/min) *
6.5250.1 - 0.5
7.4250.5 - 1.5
8.0251.5 - 3.0
7.4371.0 - 2.5
8.0373.0 - 5.0

*Values are hypothetical and for demonstration purposes only. Actual rates will depend on the specific buffer system and substrate concentration.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for conducting an enzyme assay with Z-Lys-ONp and correcting for background hydrolysis.

experimental_workflow Workflow for Correcting Background Hydrolysis cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme Stock, and Z-Lys-ONp Stock setup_enzyme Set up Enzyme Reaction: Buffer + Enzyme + Substrate prep_reagents->setup_enzyme setup_control Set up No-Enzyme Control: Buffer + Substrate prep_reagents->setup_control incubate Incubate at Constant Temperature setup_enzyme->incubate setup_control->incubate monitor_abs Monitor Absorbance at 405 nm incubate->monitor_abs calc_total_rate Calculate Total Rate (Enzyme Reaction) monitor_abs->calc_total_rate calc_bg_rate Calculate Background Rate (No-Enzyme Control) monitor_abs->calc_bg_rate correct_rate Corrected Rate = Total Rate - Background Rate calc_total_rate->correct_rate calc_bg_rate->correct_rate

Workflow for Z-Lys-ONp Assay Background Correction

By diligently implementing these protocols and troubleshooting steps, researchers can confidently correct for the background hydrolysis of this compound, leading to more accurate and reliable enzyme kinetic data.

Preventing precipitation of Z-Lys-ONp hydrochloride in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Lys-ONp hydrochloride. Our goal is to help you prevent precipitation and ensure the successful use of this reagent in your experiments.

Troubleshooting Guide: Preventing Precipitation of this compound

Precipitation of this compound in aqueous buffers is a common issue that can impact experimental results. This guide provides a systematic approach to identify and resolve solubility problems.

Initial Dissolution Strategy

A common and effective method to dissolve this compound for use in aqueous buffers is to first prepare a concentrated stock solution in an organic solvent.

Recommended Solvents for Stock Solutions:

SolventConcentrationNotes
Methanol (B129727)50 mg/mLPrepare fresh as prolonged storage in methanol is not recommended.[1][2]
DMSO10-20 mMDMSO is a versatile solvent for preparing high-concentration stock solutions.[3]

Workflow for Preparing Working Solutions:

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh Z-Lys-ONp hydrochloride powder dissolve Dissolve in organic solvent (e.g., DMSO, Methanol) start->dissolve stock Concentrated Stock Solution dissolve->stock dilute Dilute stock solution into buffer stock->dilute buffer Prepare aqueous experimental buffer buffer->dilute working Final Working Solution dilute->working

Caption: General workflow for preparing this compound solutions.

Troubleshooting Precipitation in Aqueous Buffer

If you observe precipitation after diluting the stock solution into your aqueous buffer, consider the following factors:

1. pH of the Buffer:

  • Issue: this compound, like other p-nitrophenyl esters, is susceptible to hydrolysis at alkaline pH. This chemical degradation can sometimes be observed as precipitation.

  • Recommendation: Prepare buffers with a pH in the neutral to slightly acidic range (pH 6.0-7.8) for optimal stability and solubility. If the experimental conditions require a higher pH, prepare the working solution immediately before use and minimize the time it spends in the high pH buffer.

2. Buffer Composition:

  • Issue: The composition of your buffer can significantly impact the solubility of this compound.

  • Recommendations:

    • Tris Buffers: Tris-HCl buffers are commonly used in enzymatic assays with this compound. A typical buffer might be 50 mM Tris-HCl with 150 mM NaCl, at a pH of around 7.6.

    • Phosphate Buffers: Phosphate-buffered saline (PBS) is another common buffer. However, depending on the concentration and pH, it may sometimes lead to solubility issues with certain compounds.

    • Additives: Consider the inclusion of additives to enhance solubility.

AdditiveRecommended ConcentrationRationale
Detergents
Triton X-1000.01% (v/v)A non-ionic detergent that can help to solubilize hydrophobic compounds.
Co-solvents
Glycerol5-10% (v/v)Can increase the viscosity of the solution and improve the solubility of some proteins and small molecules.

3. Temperature:

  • Issue: Temperature can affect the solubility of chemical compounds.

  • Recommendation: While many experiments are conducted at room temperature or 37°C, check if cooling the buffer before adding the this compound stock solution improves solubility. Conversely, gentle warming of the buffer might also be tested, but be cautious of potential degradation at higher temperatures.

4. Final Concentration:

  • Issue: The final concentration of this compound in the aqueous buffer may be too high, exceeding its solubility limit.

  • Recommendation: Try preparing a more dilute working solution. It is often better to add a smaller volume of a more concentrated stock solution to the final reaction mixture just before starting the experiment.

Logical Troubleshooting Flow:

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_stock->start No, remake stock check_ph Check buffer pH check_stock->check_ph Yes adjust_ph Adjust pH to 6.0-7.8 check_ph->adjust_ph pH > 8.0 check_buffer Modify buffer composition check_ph->check_buffer pH is optimal adjust_ph->check_buffer add_detergent Add Triton X-100 (0.01%) check_buffer->add_detergent add_glycerol Add Glycerol (5-10%) add_detergent->add_glycerol check_concentration Lower final concentration add_glycerol->check_concentration prepare_fresh Prepare solution fresh check_concentration->prepare_fresh success Precipitation Resolved prepare_fresh->success prep_stock Prepare 10 mM Z-Lys-ONp hydrochloride in DMSO start_reaction Add Z-Lys-ONp stock to initiate the reaction prep_stock->start_reaction prep_buffer Prepare Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.6) prep_enzyme Prepare Trypsin Solution in Assay Buffer prep_buffer->prep_enzyme setup_reaction Set up reaction in microplate: Buffer + Trypsin prep_enzyme->setup_reaction setup_reaction->start_reaction measure Measure Absorbance at 405 nm start_reaction->measure

References

How to improve the sensitivity of a Z-Lys-ONp hydrochloride assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Z-Lys-ONp (Nα-Z-L-lysine-p-nitrophenyl ester) hydrochloride assay. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help you optimize your experiments and achieve reliable, sensitive results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Z-Lys-ONp hydrochloride assay?

The this compound assay is a colorimetric method used to measure the activity of proteases that exhibit trypsin-like specificity, meaning they cleave peptide bonds at the carboxyl side of lysine (B10760008) residues. The substrate, Z-Lys-ONp, is composed of a lysine residue with its alpha-amino group protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified with p-nitrophenol (ONp). In the presence of a suitable protease, the ester bond is hydrolyzed, releasing p-nitrophenol. At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity.

Q2: My assay is showing no or very low signal. What are the possible causes?

Low or no signal can be due to several factors:

  • Inactive Enzyme: Ensure your enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions before the experiment.

  • Incorrect Buffer pH: The optimal pH for most trypsin-like enzymes is in the slightly alkaline range (pH 7.5-8.5).[1][2][3] Also, the p-nitrophenol product requires an alkaline pH to develop its yellow color.[3]

  • Substrate Degradation: The Z-Lys-ONp substrate can hydrolyze spontaneously, especially at high pH. Prepare the substrate solution fresh and add it to the reaction mixture immediately before starting the measurement.

  • Presence of Inhibitors: Your sample may contain protease inhibitors. Consider including a control with a known amount of active enzyme to test for inhibition.

  • Incorrect Wavelength: Ensure you are reading the absorbance at the correct wavelength for p-nitrophenolate (typically 405-410 nm).

Q3: I am observing high background absorbance. How can I reduce it?

High background can be caused by:

  • Spontaneous Substrate Hydrolysis: As mentioned, Z-Lys-ONp can hydrolyze on its own. To minimize this, prepare the substrate solution in a slightly acidic or neutral buffer and add it to the reaction just before reading. You can also run a "substrate only" blank to subtract the background absorbance.

  • Contaminated Reagents: Ensure all your buffers and reagents are free from contamination with other proteases or substances that absorb at 410 nm.

  • Turbidity in the Sample: If your sample is not fully solubilized, it can cause light scattering and increase the absorbance reading.[4] Centrifuge or filter your samples to remove any particulate matter.

Q4: How can I improve the overall sensitivity of my assay?

To enhance the sensitivity of your Z-Lys-ONp assay, consider the following:

  • Optimize Enzyme Concentration: Use a concentration of your enzyme that gives a linear reaction rate over a reasonable time course.

  • Optimize Substrate Concentration: The substrate concentration should ideally be at or above the Michaelis constant (Km) for the enzyme to ensure the reaction rate is not limited by the substrate.[5]

  • Optimize pH: Both the enzyme activity and the color development of the p-nitrophenol product are pH-dependent. The optimal pH for trypsin activity is typically between 8.5 and 8.7.[1][2]

  • Increase Incubation Time: A longer incubation time can lead to a greater accumulation of the colored product. However, ensure that the reaction remains in the linear range during this time.

  • Use a Higher Molar Extinction Coefficient: The molar extinction coefficient of p-nitrophenol is highly pH-dependent. Increasing the pH of the stop solution can maximize the color development and thus the signal.[6][7][8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No Signal Inactive enzymeUse a fresh enzyme stock; avoid repeated freeze-thaw cycles.
Incorrect buffer pHEnsure the reaction buffer pH is optimal for the enzyme (typically 7.5-8.5).[1][2][3]
Substrate not added or degradedPrepare substrate solution fresh and ensure it is added to all wells.
Presence of a potent inhibitor in the sampleRun a control with a known active enzyme to check for inhibition.
Weak Signal Insufficient enzyme concentrationIncrease the enzyme concentration.
Sub-optimal substrate concentrationIncrease the substrate concentration (ideally ≥ Km).[5]
Short incubation timeIncrease the incubation time, ensuring the reaction remains in the linear phase.
Sub-optimal pH for color developmentAfter stopping the reaction, ensure the final pH is alkaline (pH > 9) to maximize the p-nitrophenolate signal.
High Background Spontaneous substrate hydrolysisPrepare substrate solution immediately before use. Run a substrate-only control and subtract its absorbance.
Contaminated reagentsUse fresh, high-quality reagents and dedicated labware.
Sample turbidityCentrifuge or filter samples to remove precipitates.[4]
Poor Reproducibility Pipetting errorsCalibrate pipettes regularly and use proper pipetting techniques.
Temperature fluctuationsEnsure all components are at the same temperature before starting the reaction and maintain a constant temperature during incubation.
Inconsistent incubation timesUse a multi-channel pipette or an automated dispenser to start and stop reactions at precise intervals.

Data Presentation

Table 1: Effect of pH on the Molar Extinction Coefficient of p-Nitrophenol

This table illustrates the importance of pH for the final color development. A higher pH in the stop solution will lead to a stronger signal.

pHMolar Extinction Coefficient (ε) at 400 nm (M⁻¹cm⁻¹)
7.0~5,000
8.0~14,000
9.0~17,000

Data adapted from various sources demonstrating the trend. Actual values can vary slightly with buffer composition.[8]

Table 2: Kinetic Parameters for Trypsin-Catalyzed Hydrolysis of a Z-Lys-p-nitroanilide Substrate at Different pH Values

This table provides an example of how pH affects the kinetic parameters of a trypsin-like reaction. The catalytic efficiency (kcat/Km) is often highest in the optimal pH range for the enzyme.

pHKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
6.06.510.3452.2
7.00.510.20392.2
8.00.450.19422.2
9.00.390.18461.5

Data derived from a study on a similar p-nitroanilide substrate to illustrate the pH-dependent trend of trypsin kinetics.[9]

Experimental Protocols

Standard Protocol for this compound Assay

This protocol provides a general guideline. Optimal conditions may vary depending on the specific enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
  • Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability). Just before the assay, dilute the enzyme to the desired concentration in the Assay Buffer.
  • Substrate Solution: Prepare a stock solution of this compound in a solvent like DMSO or methanol (B129727) (e.g., 10 mM). Immediately before use, dilute the stock solution to the final working concentration in the Assay Buffer.
  • Stop Solution: 0.1 M Sodium Carbonate, pH 11.

2. Assay Procedure:

  • Set up a 96-well microplate.
  • Add 50 µL of Assay Buffer to each well.
  • Add 25 µL of the diluted enzyme solution to the sample wells. For the blank wells, add 25 µL of Assay Buffer.
  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
  • Initiate the reaction by adding 25 µL of the substrate solution to all wells.
  • Incubate the plate at the same temperature for a defined period (e.g., 10-30 minutes).
  • Stop the reaction by adding 100 µL of the Stop Solution to each well.
  • Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of the sample wells.
  • Calculate the concentration of p-nitrophenol released using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of p-nitrophenol at the final pH of the assay, c is the concentration, and l is the path length of the cuvette or well.

Visualizations

Assay_Workflow Z-Lys-ONp Assay Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate) plate_setup Plate Setup (Add Buffer and Enzyme) prep->plate_setup pre_incubation Pre-incubation (e.g., 37°C for 5 min) plate_setup->pre_incubation reaction_start Start Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation (e.g., 37°C for 10-30 min) reaction_start->incubation reaction_stop Stop Reaction (Add Stop Solution) incubation->reaction_stop readout Measure Absorbance (405 nm) reaction_stop->readout analysis Data Analysis readout->analysis

Z-Lys-ONp Assay Experimental Workflow

Troubleshooting_Logic Troubleshooting Low Signal start Low or No Signal Detected check_enzyme Is the enzyme active? start->check_enzyme check_ph Is the buffer pH optimal (for enzyme and color)? start->check_ph check_substrate Is the substrate intact and at the correct concentration? start->check_substrate check_inhibitors Are there inhibitors in the sample? start->check_inhibitors solution_enzyme Use fresh enzyme stock. check_enzyme->solution_enzyme solution_ph Adjust pH to 7.5-8.5 for reaction and >9 for stop solution. check_ph->solution_ph solution_substrate Prepare fresh substrate and optimize concentration. check_substrate->solution_substrate solution_inhibitors Run inhibition controls. check_inhibitors->solution_inhibitors

Troubleshooting Logic for Low Signal Issues

References

Technical Support Center: Troubleshooting High Background Noise in Chromogenic Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for dealing with high background noise in chromogenic protease assays. High background can mask the true enzymatic signal, leading to inaccurate and unreliable data. This resource offers a structured approach to identifying and mitigating the common causes of this issue.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background noise in a chromogenic protease assay?

A1: The most frequent cause is the spontaneous, non-enzymatic hydrolysis of the chromogenic substrate, also known as autohydrolysis. This is particularly prevalent with substrates like p-nitroanilide (pNA) derivatives, where the substrate itself can break down under certain assay conditions (e.g., non-optimal pH or elevated temperatures), releasing the chromophore and generating a signal independent of protease activity.[1][2]

Q2: How can I determine if my high background is due to substrate autohydrolysis?

A2: To determine if substrate autohydrolysis is the issue, you should run a "no-enzyme" control. This control contains all the assay components (buffer, substrate) except for the protease. If you observe a significant increase in absorbance over time in this control well, it is a strong indication of substrate instability.

Q3: Can components of my assay buffer contribute to high background?

A3: Yes, certain buffer components can interfere with the assay and increase background noise. For example, strong nucleophiles can react with the substrate, and reducing agents like Dithiothreitol (DTT) can sometimes interfere with the chromogenic signal. It is crucial to test the compatibility of all buffer components with your assay system.

Q4: My "blank" wells show high absorbance. What is the proper way to prepare a blank?

A4: A proper blank should account for the absorbance of all components except the product of the enzymatic reaction. An ideal blank is prepared by adding all reaction components, including the substrate, and then immediately stopping the reaction before any significant enzymatic activity can occur. Another common method is to prepare a reaction mixture without the enzyme. If your sample itself is colored, a sample blank containing the sample and buffer but no substrate should also be included.

Q5: Could the purity of my substrate be a source of high background?

A5: Yes, impurities in the chromogenic substrate preparation, such as free chromophore (e.g., free p-nitroanilide), can lead to a high initial background reading. It is important to use high-purity substrates and to properly store them to prevent degradation.

Troubleshooting Guides

High background noise can be a multifaceted issue. The following guides provide a systematic approach to identifying and resolving the root cause.

Guide 1: Diagnosing the Source of High Background

This guide helps you to systematically pinpoint the cause of the high background signal.

Troubleshooting Workflow

Troubleshooting High Background Noise A High Background Observed B Run 'No-Enzyme' Control A->B C High Signal in Control? B->C D Substrate Autohydrolysis is Likely C->D Yes F Low Signal in Control C->F No E Proceed to Guide 2: Mitigating Substrate Autohydrolysis D->E G Check for Reagent Contamination or Interfering Substances F->G H Proceed to Guide 3: Addressing Reagent & Buffer Issues G->H

Caption: Initial diagnosis of high background noise.

Guide 2: Mitigating Substrate Autohydrolysis

If the "no-enzyme" control indicates substrate instability, follow these steps to optimize your assay conditions.

Optimization Workflow for Substrate Stability

Mitigating Substrate Autohydrolysis A Substrate Autohydrolysis Confirmed B Optimize Assay pH A->B C Optimize Incubation Temperature & Time A->C D Optimize Substrate Concentration A->D F Re-evaluate Background Signal B->F C->F D->F E Evaluate Alternative Substrates E->F F->E High Background G Problem Solved F->G Low Background H Consider Alternative Detection Method F->H Persistent High Background

Caption: Workflow for reducing substrate autohydrolysis.

Data Presentation: Impact of pH and Temperature on Substrate Stability

The stability of chromogenic substrates is highly dependent on pH and temperature. The following table provides illustrative data on the stability of a generic p-nitroanilide (pNA) substrate under various conditions.

pHTemperature (°C)Autohydrolysis Rate (% increase in Abs/hour)Stability
6.025< 0.5%High
7.4251-2%Moderate
8.5253-5%Low
7.4374-6%Low
8.537> 10%Very Low

Note: These are representative values. Actual rates will vary depending on the specific substrate and buffer composition.

Guide 3: Addressing Reagent and Buffer Issues

If substrate autohydrolysis is not the primary issue, investigate potential problems with your reagents and assay buffer.

Troubleshooting Reagent and Buffer Problems

Troubleshooting Reagents and Buffers A Low Signal in 'No-Enzyme' Control B Prepare Fresh Reagents A->B C Test for Contaminating Protease Activity A->C D Evaluate Buffer Component Interference A->D E Re-run Assay with New Reagents/Buffers B->E C->E D->E F Background Signal Reduced? E->F G Problem Solved F->G Yes H Isolate and Replace Interfering Component F->H No

Caption: Systematic approach to identifying reagent and buffer issues.

Data Presentation: Common Interfering Substances

Certain substances commonly used in laboratory buffers can interfere with chromogenic protease assays.

Interfering SubstanceTypical ConcentrationEffect on Background AbsorbanceRecommended Action
Tris Buffer> 50 mMIncreasedUse a non-amine-containing buffer like HEPES or phosphate (B84403).
Dithiothreitol (DTT)> 1 mMVariable, often increasedUse an alternative reducing agent like TCEP, or perform a buffer exchange.
Sodium Dodecyl Sulfate (SDS)> 0.01%IncreasedRemove SDS through precipitation or dialysis, or use a detergent-compatible assay.
DMSO> 5%VariableKeep the final DMSO concentration below 1-2%.

Experimental Protocols

Protocol 1: Assessing Substrate Stability (Autohydrolysis)

Objective: To determine the rate of non-enzymatic hydrolysis of the chromogenic substrate under your specific assay conditions.

Materials:

  • 96-well microplate

  • Multichannel pipette

  • Incubator/water bath at the desired assay temperature

  • Microplate reader

  • Assay buffer

  • Chromogenic substrate stock solution

Procedure:

  • Prepare the assay buffer at the desired pH.

  • In a 96-well plate, add the assay buffer to a set of wells (in triplicate).

  • Add the chromogenic substrate to each well at the final concentration used in your assay. This is your "no-enzyme" control.

  • Immediately take an initial absorbance reading (T=0) at the appropriate wavelength for your chromophore (e.g., 405 nm for pNA).

  • Incubate the plate at the intended assay temperature.

  • Take absorbance readings at regular intervals (e.g., every 15, 30, or 60 minutes) for the planned duration of your enzyme assay.

  • Data Analysis: Plot the absorbance values versus time. A significant, time-dependent increase in absorbance indicates substrate autohydrolysis. The rate of this increase represents your background noise.

Protocol 2: Optimizing Substrate Concentration

Objective: To determine the optimal substrate concentration that provides a robust signal-to-noise ratio while minimizing substrate-induced background.

Materials:

  • 96-well microplate

  • Multichannel pipette

  • Incubator/water bath

  • Microplate reader

  • Assay buffer

  • Protease stock solution

  • Chromogenic substrate stock solution

Procedure:

  • Prepare a series of dilutions of your chromogenic substrate in the assay buffer. A typical range to test would be from 0.1x to 10x the reported Km value for your enzyme-substrate pair.

  • In a 96-well plate, set up two sets of wells for each substrate concentration (in triplicate):

    • Set 1 (Enzyme Reaction): Add assay buffer, protease (at a fixed concentration), and the various substrate dilutions.

    • Set 2 (No-Enzyme Control): Add assay buffer and the various substrate dilutions (no protease).

  • Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes).

  • Stop the reaction if necessary (e.g., by adding a stop solution like acetic acid).

  • Read the absorbance of all wells at the appropriate wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the "no-enzyme" control from the average absorbance of the corresponding enzyme reaction for each substrate concentration.

    • Plot the net absorbance (enzymatic activity) against the substrate concentration. The optimal substrate concentration will be in the range where the enzymatic activity is high and begins to plateau, while the background from the "no-enzyme" control remains low.

Protocol 3: Buffer Component Compatibility Test

Objective: To identify if a specific component in your buffer is contributing to the high background.

Materials:

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

  • Base assay buffer (known to be compatible, e.g., a simple phosphate buffer)

  • Stock solutions of individual buffer components to be tested (e.g., DTT, EDTA, specific salts)

  • Chromogenic substrate stock solution

Procedure:

  • Prepare a series of assay buffers. Start with your base buffer and in separate sets of tubes, add one of the components you wish to test at its final assay concentration. Also, prepare your complete assay buffer.

  • In a 96-well plate, add each of the prepared buffers to a set of wells (in triplicate).

  • Add the chromogenic substrate to all wells at the final assay concentration.

  • Take an initial absorbance reading (T=0).

  • Incubate the plate at the assay temperature for the duration of your experiment.

  • Take a final absorbance reading.

  • Data Analysis: Compare the change in absorbance for each buffer condition. A significantly higher absorbance in a buffer containing a specific component compared to the base buffer indicates that this component is likely causing interference.

References

Linearity issues with Z-Lys-ONp hydrochloride at high enzyme levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues with Z-Lys-ONp hydrochloride at high enzyme concentrations.

Frequently Asked Questions (FAQs)

Q1: My enzyme assay using this compound is showing non-linear kinetics at high enzyme concentrations. What are the potential causes?

A1: Non-linear kinetics, particularly at high enzyme levels, are a common issue in enzyme assays. The primary reasons for this observation include:

  • Substrate Depletion: At high enzyme concentrations, the substrate, this compound, is consumed rapidly. If the substrate concentration falls significantly (typically more than 10-20%) during the measurement period, the reaction rate will decrease, leading to a non-linear curve. The initial velocity of the reaction is no longer constant.

  • Enzyme Concentration Outweighs Substrate: For Michaelis-Menten kinetics to be accurately measured, the substrate concentration should be significantly higher than the enzyme concentration. When the enzyme concentration is too high, the substrate becomes the limiting factor almost immediately, preventing the determination of the true maximal velocity (Vmax).

  • Product Inhibition: The accumulation of the product, p-nitrophenol, can inhibit the enzyme's activity, causing the reaction rate to slow down over time.

  • Enzyme Instability: High concentrations of some enzymes can lead to aggregation or instability over the course of the assay, resulting in a loss of activity and a non-linear reaction rate.

Q2: What is the optimal concentration of this compound to use in my assay?

A2: The optimal substrate concentration depends on the specific enzyme and the goals of your experiment. A general guideline is to use a this compound concentration that is at least 5-10 times the Michaelis constant (Km) of the enzyme. This ensures that the enzyme is saturated with the substrate and the reaction is proceeding at or near its maximal velocity (Vmax), making the reaction rate directly proportional to the enzyme concentration. If the Km is unknown, a substrate concentration optimization experiment should be performed.

Q3: How can I determine the kinetic parameters (Km and Vmax) for my enzyme with this compound?

A3: To determine the Km and Vmax, you need to measure the initial reaction velocity at a range of this compound concentrations. The data can then be plotted on a Michaelis-Menten plot (velocity vs. substrate concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to calculate the kinetic parameters.

Troubleshooting Guide: Linearity Issues at High Enzyme Concentrations

Problem: The reaction rate is not linear with increasing enzyme concentration.

This is a common indication that the assay conditions are not optimal. The following troubleshooting steps can help you achieve a linear response.

Step 1: Reduce the Enzyme Concentration

The most straightforward solution to non-linearity at high enzyme levels is to dilute the enzyme. A lower enzyme concentration will result in a slower rate of substrate consumption, helping to maintain initial velocity conditions for a longer period.

Experimental Protocol: Enzyme Concentration Optimization

  • Prepare a serial dilution of your enzyme stock solution. It is recommended to test a range of concentrations, for example, from 0.1x to 2x of your current concentration.

  • Set up the assay with a fixed, saturating concentration of this compound.

  • Measure the initial reaction rate for each enzyme concentration by monitoring the increase in absorbance at 405 nm due to the release of p-nitrophenol.

  • Plot the initial rate as a function of enzyme concentration. The resulting graph should be linear in the optimal concentration range.

Table 1: Example Data for Enzyme Concentration Optimization

Enzyme Concentration (nM)Initial Rate (mOD/min)Linearity
15.2Linear
210.1Linear
524.8Linear
1040.5Starting to deviate
2055.3Non-linear

Step 2: Optimize the Substrate Concentration

Ensure that the this compound concentration is not limiting the reaction, especially at higher enzyme concentrations.

Experimental Protocol: Substrate Concentration Optimization

  • Select an enzyme concentration from the linear range determined in Step 1.

  • Prepare a range of this compound concentrations, typically from 0.1x to 10x the expected Km.

  • Measure the initial reaction rate for each substrate concentration.

  • Plot the initial rate against the substrate concentration. The reaction rate should plateau at higher substrate concentrations, indicating enzyme saturation. Choose a substrate concentration on this plateau for subsequent experiments.

Table 2: Example Kinetic Parameters for Trypsin with a Similar Substrate (Z-Lys-pNA)

ParameterValueConditionsReference
kcat/KM1390 ± 72 M⁻¹s⁻¹pH 6.75, 25°C[1]
KM0.512 ± 0.039 mMpH 6.94, 25°C[2]

Note: This data is for N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide (Z-Lys-pNA) and serves as an estimate. The actual Km for this compound may vary.

Step 3: Monitor the Reaction Progress Curve

Carefully inspect the real-time progress curve (absorbance vs. time) of your reaction. An ideal progress curve should be linear for the duration of the measurement.

  • If the curve is flattening over time: This is a clear sign of substrate depletion or product inhibition.

  • Troubleshooting:

    • Reduce the enzyme concentration.

    • Increase the substrate concentration.

    • Measure the initial velocity over a shorter time period where the curve is still linear.

Visualization of Key Concepts

ReactionMechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Z-Lys-ONp (S) S->ES ES->E k-1 P1 Enzyme-Product Complex (EP1) ES->P1 k2 P1->E k3 P2 p-Nitrophenol (P2) (Chromogenic Product) P1->P2 P3 Z-Lys (P3) P1->P3

Caption: Enzymatic hydrolysis of this compound.

TroubleshootingWorkflow Start Start: Non-Linear Kinetics Observed CheckEnzyme Is Enzyme Concentration Too High? Start->CheckEnzyme ReduceEnzyme Reduce Enzyme Concentration CheckEnzyme->ReduceEnzyme Yes CheckSubstrate Is Substrate Concentration Limiting? CheckEnzyme->CheckSubstrate No ReduceEnzyme->CheckSubstrate IncreaseSubstrate Increase Substrate Concentration CheckSubstrate->IncreaseSubstrate Yes MonitorProgress Monitor Reaction Progress Curve CheckSubstrate->MonitorProgress No IncreaseSubstrate->MonitorProgress CheckLinearity Is the Initial Rate Linear? MonitorProgress->CheckLinearity CheckLinearity->CheckEnzyme No, Re-evaluate End Assay Optimized: Linear Kinetics Achieved CheckLinearity->End Yes

Caption: Troubleshooting workflow for non-linear kinetics.

References

Validation & Comparative

A Head-to-Head Battle of Chromogenic Substrates for Trypsin: Z-Lys-ONp Hydrochloride Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of serine protease research, the selection of an appropriate substrate for trypsin activity assays is a critical decision. This guide provides a detailed comparison of Z-Lys-ONp hydrochloride against other commonly used chromogenic substrates for trypsin, supported by available experimental data. We delve into their kinetic parameters, optimal reaction conditions, and provide a standardized protocol for their evaluation.

Trypsin, a serine protease, plays a pivotal role in numerous physiological processes and is a key target in drug discovery. Its enzymatic activity is routinely quantified using chromogenic substrates, which release a colored molecule upon cleavage by the enzyme. The ideal substrate offers high specificity, favorable kinetic properties, and ease of use. Here, we compare the performance of Nα-Z-L-Lysine-p-nitrophenyl ester hydrochloride (Z-Lys-ONp) with other prevalent chromogenic substrates.

Mechanism of Action: The Chromogenic Reaction

The fundamental principle behind these substrates lies in a simple enzymatic reaction. Trypsin recognizes and cleaves the peptide bond at the carboxyl side of lysine (B10760008) or arginine residues. In chromogenic substrates, a chromophore, typically p-nitroaniline (pNA) or p-nitrophenol, is attached to the C-terminus of a short peptide sequence recognized by trypsin. Upon enzymatic cleavage, the colorless substrate releases the yellow-colored chromophore, and the rate of its formation, measured spectrophotometrically, is directly proportional to the trypsin activity.

Chromogenic_Substrate_Cleavage cluster_reaction Enzymatic Reaction Trypsin Trypsin Substrate Peptide-pNA (Colorless) Trypsin->Substrate Binds Product Peptide + pNA (Yellow) Substrate->Product Cleavage

Caption: General mechanism of trypsin-mediated cleavage of a chromogenic substrate.

Comparative Analysis of Kinetic Parameters

The efficiency of an enzyme's catalysis on a substrate is best described by its kinetic parameters: the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

While a direct comparison of various substrates under identical experimental conditions from a single study is ideal, such data is not always readily available in the literature. The following table summarizes the reported kinetic parameters for this compound and other common chromogenic substrates for bovine trypsin. It is crucial to note the variations in experimental conditions (e.g., pH, temperature, buffer composition) as these can significantly influence the kinetic constants.

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal Wavelength (nm)Experimental Conditions
This compound 0.394[1][2]0.182 (as Vm in µM s⁻¹ for 0.379 µM trypsin)463 (as Vm/Km in µs⁻¹)314pH 9.05, 25°C, 0.1 M ionic strength buffer[1][2]
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) 0.383.148.26 x 10³405-410[2]pH 8.5, Temperature not specified
Chromozym TRY 0.02Not explicitly foundNot explicitly found405[3]pH 8.0, 25°C
S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) Not explicitly foundNot explicitly foundNot explicitly found405pH 8.2, 37°C, Tris/Calcium Buffer

Note: The kcat for this compound was calculated from the provided Vm and enzyme concentration. The kcat/Km for BAPNA was calculated from the provided Km and kcat. Data for Chromozym TRY and S-2222 were limited in the searched literature. The varying experimental conditions highlight the importance of conducting in-house comparative studies.

Experimental Protocols: A Guide to Determining Kinetic Parameters

To facilitate a direct and objective comparison of these substrates in your own laboratory setting, we provide a detailed experimental protocol for determining the kinetic parameters of trypsin with chromogenic substrates.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffers, Trypsin, and Substrate Stock Solutions Assay_Setup Set up reactions with varying substrate concentrations Reagent_Prep->Assay_Setup Incubation Incubate at constant temperature Assay_Setup->Incubation Measurement Measure absorbance change over time (kinetic read) Incubation->Measurement Initial_Rates Calculate initial reaction velocities (V₀) Measurement->Initial_Rates Plotting Plot V₀ vs. [Substrate] Initial_Rates->Plotting Fitting Fit data to Michaelis-Menten equation to determine Km and Vmax Plotting->Fitting kcat_calc Calculate kcat (kcat = Vmax / [Enzyme]) Fitting->kcat_calc

References

A Head-to-Head Comparison: Z-Lys-ONp versus Fluorescent Substrates for Protease Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal substrate for protease analysis.

In the realm of protease research and drug discovery, the accurate measurement of enzyme activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, reliability, and overall performance. This guide provides an objective comparison of the chromogenic substrate, Z-Lys-ONp, and commonly used fluorescent substrates for protease assays, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

The selection of a suitable substrate hinges on a variety of factors, including the specific protease under investigation, the required sensitivity, and the experimental context. Below is a summary of key performance indicators for Z-Lys-ONp and a representative fluorescent substrate.

ParameterZ-Lys-ONp (Chromogenic)Fluorescent Substrate (e.g., Boc-Gln-Ala-Arg-MCA)Key Advantages
Principle of Detection ColorimetricFluorometricFluorescent methods generally offer higher sensitivity.
Sensitivity LowerHigh[1][2]Fluorescent assays can detect lower enzyme concentrations.[1][2]
Limit of Detection Micromolar (µM) rangeNanomolar (nM) to Picomolar (pM) range[3]Significantly lower detection limits with fluorescent substrates.[3]
Kinetic Parameters (Trypsin) Km: ~0.394 mM (for Z-Lys-pNA at pH 9.05)Km: ~5.99 µMFluorescent substrates often exhibit higher affinity (lower Km).
Vmax: Varies with conditionsVmax: ~35,270 nmol/L·min-1
Dynamic Range NarrowerWiderFluorescent assays can quantify a broader range of enzyme activities.
Instrumentation Spectrophotometer (absorbance reader)Fluorometer (fluorescence plate reader)Both are standard laboratory equipment.
Cost Generally lowerCan be higherChromogenic substrates are often more cost-effective for routine assays.
Interference Compound colorCompound autofluorescence, inner filter effect[4]Each method has potential sources of interference to consider.

Note: Kinetic parameters can vary significantly based on the specific protease, substrate, and assay conditions. The values presented are for comparative purposes and are derived from different studies.

Delving Deeper: The Signaling Pathways

The fundamental difference between these two classes of substrates lies in their signal generation mechanism upon cleavage by a protease.

G cluster_0 Chromogenic Assay (Z-Lys-ONp) cluster_1 Fluorescent Assay (Peptide-Fluorophore) Z-Lys-ONp Z-Lys-ONp Protease_C Protease Z-Lys-ONp->Protease_C Cleavage Z-Lys Z-Lys Protease_C->Z-Lys o-Nitrophenol o-Nitrophenol (Yellow, Absorbs at 405 nm) Protease_C->o-Nitrophenol Peptide-Fluorophore Peptide-Fluorophore (Non-fluorescent or Quenched) Protease_F Protease Peptide-Fluorophore->Protease_F Cleavage Peptide_Fragment Peptide_Fragment Protease_F->Peptide_Fragment Fluorophore Free Fluorophore (Fluorescent) Protease_F->Fluorophore

Caption: Enzymatic cleavage of chromogenic and fluorescent substrates.

Experimental Workflows: A Step-by-Step Overview

The general workflow for both assay types is similar, involving the incubation of the enzyme with the substrate followed by detection of the product. However, the specifics of the detection step differ.

G cluster_0 General Protease Assay Workflow start Start reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->reagents reaction Initiate Reaction (Mix Enzyme and Substrate) reagents->reaction incubation Incubate at Optimal Temperature reaction->incubation detection Detection incubation->detection chromogenic Chromogenic: Measure Absorbance detection->chromogenic Z-Lys-ONp fluorescent Fluorescent: Measure Fluorescence detection->fluorescent Fluorescent Substrate analysis Data Analysis (Calculate Activity) chromogenic->analysis fluorescent->analysis end End analysis->end

Caption: Generalized workflow for protease activity assays.

Detailed Experimental Protocols

Below are representative protocols for measuring trypsin activity using Z-Lys-ONp and a fluorescent substrate.

Protocol 1: Trypsin Activity Assay using Z-Lys-ONp (Chromogenic)

This protocol is adapted from standard colorimetric protease assays.

Materials:

  • Trypsin solution (e.g., in 1 mM HCl)

  • Z-Lys-ONp substrate stock solution (e.g., in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • 96-well clear microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Working Solutions:

    • Dilute the trypsin solution to the desired concentration in Assay Buffer.

    • Dilute the Z-Lys-ONp stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

  • Set up the Reaction:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the diluted trypsin solution to the sample wells. For a blank (no enzyme control), add 25 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the Reaction:

    • Add 25 µL of the Z-Lys-ONp working solution to all wells to start the reaction.

  • Monitor the Reaction:

    • Immediately place the plate in the spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank from the sample wells.

    • Determine the rate of reaction (ΔA₄₀₅/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (ε = 18,400 M⁻¹cm⁻¹).

Protocol 2: Trypsin Activity Assay using a Fluorescent Substrate (Boc-Gln-Ala-Arg-MCA)

This protocol is based on the use of a coumarin-based fluorescent substrate.[5][6][7]

Materials:

  • Trypsin solution (e.g., in 1 mM HCl)

  • Fluorescent substrate stock solution (e.g., Boc-Gln-Ala-Arg-MCA in DMSO)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 1 mM CaCl₂[7]

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 360/440 nm or 380/460 nm)[5][7][8]

Procedure:

  • Prepare Working Solutions:

    • Dilute the trypsin solution to the desired concentration (e.g., 10 nM) in Assay Buffer.[5]

    • Prepare serial dilutions of the fluorescent substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 40 µM).[5]

  • Set up the Assay:

    • To each well, add 50 µL of the diluted substrate solution.

    • Include a "no enzyme" control (substrate only) and a "no substrate" control (enzyme only) for background fluorescence correction.

  • Initiate the Reaction:

    • Add 50 µL of the diluted protease solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately place the plate in the fluorescence reader pre-set to the desired temperature (e.g., room temperature or 37°C).

    • Measure the fluorescence intensity (Ex/Em = 360/440 nm) in kinetic mode for 10-60 minutes.[5][8]

  • Data Analysis:

    • Subtract the background fluorescence from the sample readings.

    • Determine the initial velocity (V₀) from the linear slope of the fluorescence versus time plot.

    • For kinetic analysis, plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[5][6]

Conclusion: Making the Right Choice

Both Z-Lys-ONp and fluorescent substrates are valuable tools for protease research.

Z-Lys-ONp is a cost-effective and straightforward option for routine assays where high sensitivity is not the primary concern. Its simple colorimetric readout is easily quantifiable with a standard spectrophotometer.

Fluorescent substrates , on the other hand, offer significantly higher sensitivity, making them the preferred choice for applications requiring the detection of low enzyme concentrations, high-throughput screening of inhibitors, and detailed kinetic studies.[1][2] The enhanced signal-to-noise ratio and wider dynamic range of fluorescent assays provide more precise and reliable data, particularly at the early stages of drug discovery and for characterizing enzyme-inhibitor interactions.[1]

Ultimately, the decision rests on the specific requirements of the experiment. For researchers prioritizing sensitivity and precision, fluorescent substrates are the superior option. For those conducting routine, less demanding assays where cost is a major consideration, Z-Lys-ONp remains a viable and economical choice.

References

A Comparative Guide to Protease Assays: Validating a New Assay Using Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate and reliable measurement of enzyme activity is paramount. This guide provides a comprehensive validation of a protease assay utilizing the chromogenic substrate Z-Lys-ONp hydrochloride. Its performance is objectively compared with established alternatives, namely the BAPNA and casein-based assays. This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate assay for their specific needs.

Introduction to Protease Assays

Proteases are a class of enzymes that catalyze the breakdown of proteins and peptides. They play critical roles in a vast array of biological processes, including cell signaling, protein turnover, and digestion. Consequently, the dysregulation of protease activity is implicated in numerous diseases, making them important targets for drug development.

The selection of a suitable protease assay depends on factors such as the specific protease being studied, the required sensitivity, and the experimental context. This guide focuses on assays for trypsin and trypsin-like serine proteases, which cleave peptide bonds C-terminal to lysine (B10760008) and arginine residues.

This compound (Nα-Z-L-lysine 4-nitrophenyl ester hydrochloride) is a chromogenic substrate that, upon cleavage by a protease, releases p-nitrophenol.[1] The production of this yellow-colored compound can be continuously monitored spectrophotometrically, providing a direct measure of enzyme activity.[1]

Comparative Performance Data

Table 1: Kinetic Parameters of Trypsin with Chromogenic Substrates

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)Experimental Conditions
Z-Lys-pNA*Bovine Trypsin0.394 ± 0.0270.182 ± 0.005 µM s-1 (for 0.379 µM trypsin)463,000pH 9.05, 25°C
BAPNABovine Trypsin0.05Not ReportedNot ReportedpH 8.5
BAPNAImmobilized Trypsin0.120.079 mM min-1 mg enzyme-1Not ReportedNot Reported

*Note: Data for Z-Lys-pNA (Nα-Z-L-lysine-p-nitroanilide) is presented as a close analog to Z-Lys-ONp. Kinetic values can be influenced by the leaving group (p-nitroanilide vs. p-nitrophenyl ester).

Table 2: General Comparison of Protease Assay Methods

FeatureZ-Lys-ONp AssayBAPNA AssayCasein Assay
Principle Chromogenic (release of p-nitrophenol)Chromogenic (release of p-nitroaniline)Measurement of liberated tyrosine or primary amines
Detection Spectrophotometry (405-410 nm)Spectrophotometry (410 nm)Spectrophotometry (275 nm or 660 nm with Folin's reagent) or colorimetric (TNBSA)
Substrate Type Small synthetic peptide derivativeSmall synthetic peptide derivativeLarge protein
Specificity Trypsin-like proteasesTrypsin-like proteasesBroad-spectrum proteases
Sensitivity HighHighModerate to Low
Throughput High (microplate compatible)High (microplate compatible)Lower (requires precipitation and/or filtration steps)
Advantages Continuous monitoring, high sensitivity.Well-established, readily available.Uses a natural protein substrate, good for general protease activity.
Disadvantages Can be susceptible to interference from colored compounds.Can be susceptible to interference from colored compounds.Less specific, more complex protocol, potential for substrate heterogeneity.

Experimental Protocols

Detailed methodologies for the this compound assay and the comparative BAPNA and casein assays are provided below.

This compound Protease Assay Protocol

This protocol is a generalized procedure for a spectrophotometric assay using this compound to measure the activity of trypsin or trypsin-like proteases.

Materials:

  • This compound

  • Trypsin (or other protease of interest)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO or the assay buffer) to a concentration of 10 mM.

  • Prepare enzyme solutions: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl to maintain stability). Just before the assay, dilute the trypsin stock to the desired working concentration in the assay buffer.

  • Set up the reaction:

    • For a microplate assay, add 180 µL of assay buffer to each well.

    • Add 10 µL of the diluted enzyme solution to the wells.

    • To initiate the reaction, add 10 µL of the this compound stock solution to each well.

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-10 minutes). Record the absorbance at regular intervals (e.g., every 30 seconds).

  • Calculate enzyme activity: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The concentration of p-nitrophenol released can be calculated using its molar extinction coefficient (ε ≈ 18,000 M-1cm-1 at 405 nm).

Alternative Assay 1: BAPNA Protease Assay Protocol

Nα-Benzoyl-DL-arginine 4-nitroanilide (BAPNA) is another widely used chromogenic substrate for trypsin.

Materials:

  • BAPNA

  • Trypsin

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2)

  • DMSO (for dissolving BAPNA)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of BAPNA: Dissolve BAPNA in DMSO to a concentration of 10 mM.

  • Prepare enzyme solutions: Prepare and dilute trypsin as described for the Z-Lys-ONp assay.

  • Set up the reaction:

    • In a cuvette or microplate well, combine the assay buffer and the diluted enzyme solution.

    • Initiate the reaction by adding the BAPNA stock solution to a final concentration in the desired range (e.g., 0.1-1 mM).

  • Measure absorbance: Monitor the increase in absorbance at 410 nm over time at a constant temperature.

  • Calculate enzyme activity: Determine the reaction rate from the linear phase of the absorbance curve. The concentration of p-nitroaniline released can be calculated using its molar extinction coefficient (ε ≈ 8,800 M-1cm-1 at 410 nm).

Alternative Assay 2: Casein Protease Assay Protocol

This assay measures the activity of proteases using a natural protein substrate, casein.

Materials:

  • Casein (Hammersten grade)

  • Trypsin

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Trichloroacetic acid (TCA) solution (e.g., 5% w/v)

  • Folin-Ciocalteu reagent (optional, for increased sensitivity)

  • Tyrosine standard solution (for calibration)

  • Spectrophotometer

Procedure:

  • Prepare a casein solution: Suspend casein in the assay buffer (e.g., 1% w/v) and heat gently to dissolve. Cool to the assay temperature.

  • Prepare enzyme solutions: Prepare and dilute trypsin as previously described.

  • Set up the reaction:

    • Add a defined volume of the casein solution to test tubes.

    • Add the enzyme solution to initiate the reaction. Incubate at a constant temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).

  • Stop the reaction: Add an equal volume of TCA solution to precipitate the undigested casein.

  • Separate digested peptides: Centrifuge or filter the mixture to remove the precipitated protein.

  • Measure absorbance: Measure the absorbance of the supernatant at 275 nm. The absorbance is proportional to the amount of soluble peptides containing tyrosine and tryptophan.

  • Quantify activity: A standard curve prepared with known concentrations of tyrosine can be used to quantify the amount of liberated amino acids.

Visualizing Protease Action and Signaling

To better understand the experimental workflow and the biological context of protease activity, the following diagrams are provided.

G cluster_assay Protease Assay Workflow Enzyme + Substrate Enzyme + Substrate Incubation Incubation Enzyme + Substrate->Incubation Cleavage Cleavage Incubation->Cleavage Detection Detection Cleavage->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: General workflow for a protease assay.

The proteases that cleave Z-Lys-ONp, such as trypsin, are crucial in initiating cellular signaling through Protease-Activated Receptors (PARs).

G cluster_membrane Cell Membrane PAR1 PAR1 Receptor TetheredLigand Tethered Ligand Exposed PAR1->TetheredLigand Trypsin Trypsin Trypsin->PAR1 Cleavage G_Protein G-Protein (Gq, G12/13) TetheredLigand->G_Protein Activation PLC PLC G_Protein->PLC RhoGEF RhoGEF G_Protein->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream Downstream Signaling Ca_Release->Downstream PKC_Activation->Downstream RhoA RhoA Activation RhoGEF->RhoA RhoA->Downstream

References

A Comparative Guide to Protease Cross-Reactivity with Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of different proteases with the chromogenic substrate Z-Lys-ONp hydrochloride. Understanding the substrate specificity and kinetic parameters of proteases is crucial for various research applications, including enzyme characterization, inhibitor screening, and the development of therapeutic agents. This document offers a detailed examination of the interaction between this compound and four common proteases: trypsin, chymotrypsin (B1334515), elastase, and papain.

Executive Summary

This compound is a valuable tool for assessing the activity of proteases that exhibit a preference for cleaving peptide bonds C-terminal to a lysine (B10760008) residue. While it is a well-established substrate for trypsin, its cross-reactivity with other proteases is a critical consideration for accurate experimental design and interpretation. This guide presents available quantitative data, a standardized experimental protocol for comparative analysis, and an overview of the distinct signaling pathways activated by these proteases.

Comparative Analysis of Protease Activity

The enzymatic activity of proteases is defined by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of an enzyme for a specific substrate. While direct kinetic data for the hydrolysis of this compound by all four proteases is not uniformly available in the literature, this section provides known values and discusses the expected reactivity based on their substrate specificities.

Table 1: Kinetic Parameters of Proteases with Lysine-Containing Substrates

ProteaseSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Optimal pH
TrypsinZ-Lys-pNA0.512[1]0.202[1]395[1]7.8 - 8.5
ChymotrypsinN/A with Z-Lys-ONp---7.0 - 8.0
ElastaseN/A with Z-Lys-ONp---8.0 - 8.5
PapainN/A with Z-Lys-ONp---6.0 - 7.0

Discussion of Cross-Reactivity:

  • Trypsin: As a serine protease with a high specificity for cleaving peptide bonds after lysine and arginine residues, trypsin is expected to efficiently hydrolyze this compound. The lysine residue of the substrate fits well into the deep, negatively charged S1 binding pocket of trypsin.

  • Chymotrypsin: Chymotrypsin, another serine protease, preferentially cleaves after large hydrophobic residues such as phenylalanine, tryptophan, and tyrosine.[2] Its S1 pocket is large and uncharged. Therefore, significant cross-reactivity with this compound is not anticipated, as the positively charged lysine side chain is not an optimal fit for its binding site.

  • Elastase: This serine protease is characterized by a shallow S1 binding pocket, leading to a preference for cleaving after small, neutral amino acids like alanine (B10760859) and valine. Consequently, elastase is expected to exhibit very low to no activity towards this compound.

  • Papain: Papain is a cysteine protease with a broader substrate specificity than the serine proteases discussed.[3] While it can cleave at various peptide bonds, its activity is influenced by the amino acids at the P1 and P2 positions. Although not its primary substrate, some level of cross-reactivity with this compound may be observed.

Experimental Protocols

To facilitate a standardized comparison of protease activity with this compound, the following detailed experimental protocol is provided.

Objective: To determine and compare the kinetic parameters (Km and kcat) of trypsin, chymotrypsin, elastase, and papain for the hydrolysis of this compound.

Materials:

  • This compound (Substrate)

  • Purified proteases: Trypsin, Chymotrypsin, Elastase, Papain

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0 (adjust pH as needed for optimal activity of each enzyme)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Enzyme stock solutions (prepared in appropriate buffers to ensure stability)

  • Substrate stock solution (e.g., 10 mM in a suitable solvent like DMSO or ethanol)

Procedure:

  • Preparation of Reagents:

    • Prepare a series of substrate dilutions in the assay buffer, ranging from a concentration well below the expected Km to one well above.

    • Prepare a working solution of each protease in the assay buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Assay Setup:

    • To each well of the 96-well microplate, add a fixed volume of the appropriate substrate dilution.

    • Include control wells containing only the substrate and assay buffer (no enzyme) to measure the rate of non-enzymatic hydrolysis.

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the protease working solution to each well.

    • Immediately begin monitoring the increase in absorbance at 405 nm over time using the microplate reader. The release of p-nitrophenol from the substrate results in a yellow color.

    • Collect data at regular intervals (e.g., every 30 seconds) for a period sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration by determining the slope of the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per unit time to the concentration of p-nitrophenol produced per unit time using the molar extinction coefficient of p-nitrophenol at 405 nm (ε = 18,300 M⁻¹cm⁻¹ at pH > 7).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

    • Calculate kcat by dividing Vmax by the final enzyme concentration in the assay.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis Reagent_Prep Prepare Reagent Dilutions (Substrate & Enzyme) Assay_Setup Set up 96-well Plate (Substrate + Buffer) Reagent_Prep->Assay_Setup Pre_Incubate Pre-incubate Plate Assay_Setup->Pre_Incubate Initiate_Reaction Add Enzyme Pre_Incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 405 nm Initiate_Reaction->Monitor_Absorbance Calculate_V0 Calculate Initial Velocities (V₀) Monitor_Absorbance->Calculate_V0 Plot_Data Plot V₀ vs. [S] Calculate_V0->Plot_Data Determine_Kinetics Determine Km & kcat Plot_Data->Determine_Kinetics

Standardized workflow for kinetic analysis.

Signaling Pathways

Beyond their direct enzymatic activity, proteases can also function as signaling molecules by activating specific cellular pathways, often through Protease-Activated Receptors (PARs). Understanding these pathways is critical in drug development, as off-target activation can lead to unintended physiological effects.

Trypsin Signaling Pathway:

Trypsin is a well-known activator of PARs, particularly PAR2.[4] Upon cleavage of the N-terminal domain of PAR2, a new N-terminus is exposed which acts as a tethered ligand, activating the receptor and initiating downstream signaling cascades.

Trypsin_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage G_Protein G-Protein Activation PAR2->G_Protein Downstream Downstream Signaling (e.g., MAPK, Ca²⁺ mobilization) G_Protein->Downstream

Trypsin-mediated PAR2 activation.

Chymotrypsin Signaling Pathway:

Similar to trypsin, chymotrypsin can also signal through PARs.[5] It has been shown to cleave and activate PAR1 and PAR2, leading to downstream signaling events such as the activation of the MAPK pathway.[5]

Chymotrypsin_Signaling Chymotrypsin Chymotrypsin PAR1_2 PAR1 / PAR2 Chymotrypsin->PAR1_2 Cleavage G_Protein G-Protein Activation PAR1_2->G_Protein MAPK_Pathway MAPK Pathway Activation G_Protein->MAPK_Pathway

Chymotrypsin signaling via PARs.

Elastase Signaling Pathway:

Neutrophil elastase is a potent inflammatory mediator that can trigger complex signaling cascades in epithelial cells. One identified pathway involves the activation of Protein Kinase Cδ (PKCδ), leading to the production of reactive oxygen species (ROS) and subsequent activation of the ERK1/2 pathway.[6][7] Another pathway involves the Oxidation Resistance 1 (OXR1) gene.[1]

Elastase_Signaling Elastase Elastase PKC_delta PKCδ Elastase->PKC_delta OXR1 OXR1 Pathway Elastase->OXR1 Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1

Elastase-induced signaling cascades.

Papain Signaling Pathway:

Papain has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key regulator of cellular energy homeostasis and its activation can have diverse physiological effects.

Papain_Signaling Papain Papain AMPK AMPK Activation Papain->AMPK Downstream_Effects Downstream Cellular Effects AMPK->Downstream_Effects

Papain-mediated AMPK activation.

Conclusion

The chromogenic substrate this compound is a highly specific tool for assaying trypsin activity. Its cross-reactivity with other proteases such as chymotrypsin, elastase, and papain is expected to be low, reflecting their distinct substrate specificities. For researchers investigating these and other proteases, it is imperative to experimentally determine the kinetic parameters with this compound to accurately assess any potential cross-reactivity. The provided standardized protocol offers a robust framework for such comparative studies. Furthermore, the diverse signaling pathways activated by these proteases highlight the importance of considering their broader biological roles beyond simple proteolysis, a critical aspect in the development of targeted therapeutic interventions.

References

A Researcher's Guide to Protease Activity Measurement: Z-Lys-ONp Hydrochloride Assay in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate activity assay is paramount for generating reliable and reproducible data. This guide provides an objective comparison of the Z-Lys-ONp hydrochloride assay, a tool for measuring trypsin-like serine protease activity, with other common methods. We will delve into the experimental principles, present comparative data, and provide detailed protocols to aid in your experimental design.

Introduction to the this compound Assay

N-α-carbobenzoxy-L-lysine-p-nitrophenyl ester (Z-Lys-ONp) hydrochloride is a chromogenic substrate used for the characterization and differentiation of proteases and endopeptidases that exhibit specificity for cleaving peptide bonds on the carboxyl side of a lysine (B10760008) residue.[1][2][3] Its primary application lies in the quantification of enzymes such as trypsin, plasmin, and bromelain.[1][3]

The principle of the assay is straightforward: the target protease hydrolyzes the ester bond in the Z-Lys-ONp substrate. This cleavage releases the chromophore p-nitrophenol (ONp), which imparts a yellow color to the solution. The rate of color formation can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm. This rate is directly proportional to the enzymatic activity under defined conditions of substrate concentration, temperature, and pH.[4]

Comparative Analysis of Protease Assays

The Z-Lys-ONp assay belongs to the broader class of chromogenic assays. While effective, it is crucial to understand its performance in relation to other available methods, particularly when studying complex biological systems like the fibrinolytic pathway, where plasmin is the key effector protease.

The most common alternatives include other chromogenic substrates, such as S-2251, and more physiological assays like the fibrin (B1330869) clot lysis assay. While direct, side-by-side quantitative comparisons in single studies are sparse, a comparison of their principles, applications, and inherent characteristics provides a strong basis for method selection.

Table 1: Comparison of Assays for Plasmin Activity

FeatureZ-Lys-ONp HCl AssayS-2251 AssayFibrin Clot Lysis Assay
Principle Chromogenic (Ester Hydrolysis)Chromogenic (Amide Hydrolysis)Turbidimetric / Visual
Substrate Nα-CBZ-L-lysine-p-nitrophenyl esterH-D-Val-Leu-Lys-p-Nitroanilide (pNA)[5]Fibrinogen (polymerized into a fibrin clot)[6]
Detection Spectrophotometric (Absorbance at 405 nm)Spectrophotometric (Absorbance at 405 nm)[7]Decrease in turbidity or visual clot dissolution
Enzyme Target Trypsin-like proteases (e.g., Plasmin, Trypsin)[1]Specific for Plasmin and Streptokinase-activated Plasminogen[5]Plasmin and other fibrinolytic enzymes
Advantages - Simple and direct- Suitable for purified enzyme systems- Inexpensive reagents[8]- High specificity for plasmin- Widely used and well-characterized[9][10]- Good reproducibility[9]- High physiological relevance- Measures overall fibrinolytic potential[6]
Limitations - Lower specificity than peptide substrates- Potential for non-enzymatic hydrolysis- Indirectly measures plasminogen activators[7][11]- Can be affected by inhibitors in plasma[12]- Lower throughput- Less precise quantification- Affected by plasma quality and components[6]

Experimental Workflows and Biological Pathways

Visualizing the experimental process and the relevant biological context is essential for understanding how these assays function and what they measure.

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Buffer & Substrate Solution Mix Mix Sample, Buffer, and Substrate Reagents->Mix Sample Prepare Enzyme Sample (e.g., Plasmin) Sample->Mix Incubate Incubate at Controlled Temperature (e.g., 37°C) Mix->Incubate Measure Measure Absorbance (405 nm) over Time Incubate->Measure Calculate Calculate Rate of Reaction (ΔAbs/min) Measure->Calculate

Caption: General workflow for a chromogenic protease assay.

The Z-Lys-ONp and S-2251 assays are frequently used to probe the fibrinolytic system. The diagram below illustrates the central role of plasmin in this pathway.

Fibrinolysis Plasminogen Plasminogen (Inactive Zymogen) Plasmin Plasmin (Active Protease) Plasminogen->Plasmin cleavage Fibrin Fibrin Clot Plasmin->Fibrin degrades Inhibitors Inhibitors (α2-Antiplasmin) Plasmin->Inhibitors inhibited by tPA Plasminogen Activators (t-PA, u-PA) tPA->Plasminogen activates FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs

References

Specificity of Z-Lys-ONp Hydrochloride for Serine Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the chromogenic substrate Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride (Z-Lys-ONp·HCl) for different serine proteases, focusing on trypsin, chymotrypsin (B1334515), and elastase. The information presented is intended to assist researchers in selecting appropriate substrates for their specific experimental needs.

Introduction to Serine Proteases and Substrate Specificity

Serine proteases are a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site. They play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. The substrate specificity of these enzymes is determined by the nature of the amino acid residues lining their substrate-binding pockets (S1 pocket).

  • Trypsin preferentially cleaves peptide bonds C-terminal to positively charged amino acid residues, such as lysine (B10760008) and arginine.

  • Chymotrypsin exhibits a preference for large, hydrophobic residues, particularly aromatic amino acids like phenylalanine, tryptophan, and tyrosine.

  • Elastase is most active on peptide bonds following small, neutral amino acids, such as alanine, valine, and glycine.

Z-Lys-ONp·HCl is a synthetic substrate designed to mimic the natural cleavage site of trypsin-like enzymes. The hydrolysis of the ester bond by the protease releases p-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically, allowing for the continuous monitoring of enzyme activity.

Comparative Kinetic Data

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Trypsin Z-Lys-ONp·HCl 0.394 ± 0.027 (at pH 9.05)0.182 ± 0.005 (at pH 9.05)463 ± 34 (at pH 9.05)
Chymotrypsin Suc-Ala-Ala-Pro-Phe-pNAData not consistently reported in a single sourceData not consistently reported in a single sourceData not consistently reported in a single source
Elastase (Human Neutrophil) MeO-Suc-Ala-Ala-Pro-Val-pNAData not consistently reported in a single sourceData not consistently reported in a single source120,000

Data for Z-Lys-ONp·HCl with trypsin is from a detailed study at 25°C. Kinetic parameters for enzymes are highly dependent on assay conditions (pH, temperature, buffer composition). Data for alternative substrates are provided to illustrate the substrate preference of chymotrypsin and elastase.

Signaling Pathways and Experimental Workflows

Enzyme Catalysis Pathway

The hydrolysis of a chromogenic substrate by a serine protease generally follows a two-step mechanism involving the formation of an acyl-enzyme intermediate.

Enzyme_Catalysis E + S E + S ES Enzyme-Substrate Complex E + S->ES k1 E + S->ES ES->E + S k-1 ES->E + S E-Acyl Acyl-Enzyme Intermediate ES->E-Acyl k2 ES->E-Acyl P1 Product 1 (p-nitrophenol) E-Acyl->P1 E-Acyl_2 Acyl-Enzyme Intermediate E + P2 Enzyme + Product 2 E-Acyl_2->E + P2 k3 E-Acyl_2->E + P2 H2O H₂O

Enzyme-catalyzed hydrolysis of a chromogenic substrate.
Experimental Workflow for Determining Enzyme Kinetics

The following diagram outlines a typical workflow for determining the kinetic parameters of a serine protease with a chromogenic substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Stock - Substrate Stock - Assay Buffer Plate Pipette Reagents into Microplate Well: - Buffer - Substrate (varying concentrations) Reagents->Plate Incubate Pre-incubate at Assay Temperature Plate->Incubate Add_Enzyme Initiate Reaction by Adding Enzyme Incubate->Add_Enzyme Measure Measure Absorbance at 405 nm over Time (Kinetic Read) Add_Enzyme->Measure Rates Calculate Initial Reaction Velocities (V₀) Measure->Rates Plot Plot V₀ vs. [Substrate] Rates->Plot Fit Fit Data to Michaelis-Menten Equation to Determine Km and Vmax Plot->Fit Calculate Calculate kcat and kcat/Km Fit->Calculate

Workflow for serine protease kinetic analysis.

Experimental Protocols

General Protocol for Serine Protease Activity Assay using a Chromogenic Substrate

This protocol provides a general framework for measuring the activity of serine proteases like trypsin, chymotrypsin, and elastase using their respective p-nitroanilide substrates.

Materials:

  • Serine Protease (e.g., Trypsin, Chymotrypsin, or Elastase)

  • Chromogenic Substrate (e.g., Z-Lys-ONp·HCl for trypsin, Suc-Ala-Ala-Pro-Phe-pNA for chymotrypsin, MeO-Suc-Ala-Ala-Pro-Val-pNA for elastase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl to maintain stability). The final concentration will depend on the enzyme's activity.

    • Prepare a stock solution of the chromogenic substrate in a solvent such as DMSO or methanol.

    • Prepare the assay buffer and warm it to the desired assay temperature (e.g., 25°C or 37°C).

  • Assay Setup:

    • In a 96-well microplate, add the desired volume of assay buffer to each well.

    • Add varying concentrations of the substrate stock solution to the wells. Include a blank with no substrate.

    • Pre-incubate the plate at the assay temperature for 5-10 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the enzyme solution to each well.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (ε of p-nitrophenol at 405 nm is typically around 10,000 M⁻¹cm⁻¹).

    • Plot V₀ against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

    • Calculate kcat (Vmax / [Enzyme]) and the specificity constant (kcat/Km).

Conclusion

Z-Lys-ONp·HCl is a highly specific and effective chromogenic substrate for assaying the activity of trypsin and other trypsin-like serine proteases that recognize and cleave after basic amino acid residues. Its utility for assaying chymotrypsin and elastase is negligible due to their distinct substrate specificities. For the accurate measurement of chymotrypsin and elastase activity, researchers should utilize substrates specifically designed for these enzymes, such as those containing aromatic or small aliphatic residues at the P1 position, respectively. The selection of an appropriate substrate is paramount for obtaining reliable and meaningful kinetic data in serine protease research.

A Researcher's Guide to Chromogenic Protease Assays: Evaluating Z-Lys-ONp Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of protease activity is critical. Chromogenic substrates, which release a colored molecule upon enzymatic cleavage, offer a straightforward method for quantifying this activity. Among these, Z-Lys-ONp hydrochloride has been utilized as a substrate for trypsin-like serine proteases. This guide provides a comparative overview of this compound and other common chromogenic substrates, alongside a detailed experimental protocol and workflow.

While this compound is a recognized substrate for enzymes such as trypsin and plasmin, publicly available data quantifying its assay reproducibility and accuracy is limited. Therefore, this guide also presents performance metrics for alternative, well-characterized chromogenic substrates to provide a comparative context for researchers establishing or validating their own protease assays.

Comparative Analysis of Chromogenic Substrates

The selection of a suitable chromogenic substrate is pivotal for the success of a protease assay. The ideal substrate exhibits high specificity and affinity (low Km) for the target enzyme, is readily cleaved (high kcat), and yields a product with a high molar extinction coefficient for sensitive detection. The following table summarizes the characteristics of this compound and provides a comparison with alternative substrates for common serine proteases.

SubstrateTarget Enzyme(s)Performance Metrics
This compound Trypsin, PlasminSpecific quantitative data on reproducibility (e.g., CV%) and accuracy (e.g., recovery %) are not readily available in published literature.
Nα-Benzoyl-L-arginine ethyl ester (BAEE) TrypsinA well-established substrate for trypsin activity assays.
p-Toluene-sulfonyl-L-arginine methyl ester (TAME) TrypsinCommonly used for determining trypsin activity, with detailed assay protocols available.[1]
S-2251 (H-D-Val-Leu-Lys-pNA) PlasminRelatively specific for plasmin, resistant to thrombin and Factor Xa.[2]
S-2302 (H-D-Pro-Phe-Arg-pNA) KallikreinDay-to-day analytical variation reported as 2.4% for plasma kallikrein activity.
Novel substrate B3644 KallikreinIntra-assay CV values reported to range from 2.3% to 4.6%. Recovery of kallikrein was 100%. Km for kallikrein: 235 µM.

Note: The performance data for alternative substrates are sourced from different studies and may not be directly comparable due to variations in experimental conditions. Researchers should perform in-house validation for any selected substrate.

Experimental Protocol: A General Method for Protease Assays Using a p-Nitroanilide (pNA) Substrate

The following protocol is a generalized procedure for measuring protease activity using a pNA-based chromogenic substrate like this compound. This should be optimized for the specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2. The optimal pH and buffer composition may vary depending on the specific protease.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of the pNA substrate (e.g., this compound) in a suitable solvent like DMSO or ethanol. Store at -20°C.

  • Enzyme Solution: Prepare a stock solution of the purified protease in a buffer that ensures its stability (e.g., 1 mM HCl for trypsin). Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Stop Solution (Optional): 30% (v/v) acetic acid in water. This can be used to stop the enzymatic reaction at a specific time point for endpoint assays.

2. Assay Procedure (96-well plate format):

  • Prepare the reaction mixture: In each well of a clear, flat-bottom 96-well plate, add the assay buffer and the substrate solution. For example, for a final volume of 200 µL, add 180 µL of assay buffer and 10 µL of the substrate stock solution (for a final substrate concentration of 0.5 mM).

  • Pre-incubate: Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction: Add a small volume of the diluted enzyme solution (e.g., 10 µL) to each well to start the reaction. Mix gently by pipetting or using a plate shaker.

  • Measure absorbance: Immediately begin monitoring the absorbance at 405 nm using a microplate reader. For a kinetic assay, take readings every minute for 10-30 minutes. For an endpoint assay, incubate the plate for a fixed period (e.g., 30 minutes) and then stop the reaction by adding the stop solution before reading the final absorbance.

  • Include controls:

    • Blank (no enzyme): Add assay buffer instead of the enzyme solution to a well to measure the background hydrolysis of the substrate.

    • Negative control (no substrate): Add the enzyme to a well containing only the assay buffer to check for any background absorbance from the enzyme solution.

3. Data Analysis:

  • Calculate the rate of reaction: For a kinetic assay, determine the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the absorbance vs. time curve. Subtract the rate of the blank from the rate of the samples.

  • Calculate protease activity: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitroaniline (pNA) production. The molar extinction coefficient (ε) for pNA at 405 nm is typically around 10,500 M-1cm-1.

    Activity (µmol/min/mg) = (ΔA405/min) / (ε * l * [Enzyme]) * 106

    Where:

    • ΔA405/min is the rate of absorbance change.

    • ε is the molar extinction coefficient of pNA (M-1cm-1).

    • l is the path length of the sample in the well (cm).

    • [Enzyme] is the concentration of the enzyme in the assay (mg/mL).

Experimental Workflow

The following diagram illustrates the typical workflow for a chromogenic protease assay.

ProteaseAssayWorkflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, Substrate & Enzyme Solutions Setup Add Buffer & Substrate to Microplate Wells Reagents->Setup PreIncubate Pre-incubate at Reaction Temperature Setup->PreIncubate Initiate Add Enzyme to Initiate Reaction PreIncubate->Initiate Measure Monitor Absorbance at 405 nm (Kinetic or Endpoint) Initiate->Measure CalculateRate Calculate Rate of Absorbance Change (ΔA/min) Measure->CalculateRate CalculateActivity Calculate Protease Activity using Beer-Lambert Law CalculateRate->CalculateActivity

Workflow for a typical chromogenic protease assay.

References

A Researcher's Guide to Alternative Substrates for Protease Activity Assays: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and sensitive methods for protease activity analysis, the selection of an appropriate substrate is paramount. This guide provides a comprehensive comparison of alternatives to the traditional chromogenic substrate, Z-Lys-ONp hydrochloride, with a focus on other chromogenic and fluorogenic options. We present a detailed analysis of their performance, supported by experimental data and detailed protocols, to facilitate informed substrate selection for your specific research needs.

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of biological processes, from cellular signaling to disease progression. A cornerstone of protease research is the accurate measurement of their enzymatic activity. For years, this compound has served as a reliable chromogenic substrate for various proteases, particularly trypsin and other serine proteases. Its hydrolysis by the protease releases p-nitrophenol, a yellow-colored product that can be readily quantified using a spectrophotometer.

However, the landscape of protease research is continually evolving, with a growing demand for assays with higher sensitivity, specificity, and throughput. This has led to the development of a diverse range of alternative substrates, primarily falling into two categories: other chromogenic substrates and fluorogenic substrates. This guide will delve into a comparative analysis of these alternatives, providing the necessary data and protocols to help you choose the optimal substrate for your experimental goals.

Performance Comparison of Protease Substrates

The efficacy of a protease substrate is primarily evaluated based on its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an indicator of the substrate's affinity for the enzyme; a lower Km signifies a higher affinity. The kcat, or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio of these two parameters, kcat/Km, is a measure of the enzyme's catalytic efficiency and is a crucial metric for comparing the performance of different substrates.

Below is a summary of the kinetic parameters for this compound and two common alternatives, the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) and the fluorogenic substrate Boc-Val-Pro-Arg-AMC, for the serine protease trypsin. It is important to note that these values were obtained from different studies and under varying experimental conditions, which can influence the results.

SubstrateTypeEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference Conditions
This compoundChromogenicBovine Trypsin0.3940.182462pH 9.05
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)ChromogenicCobia Trypsin0.383.148260Not Specified
Boc-Val-Pro-Arg-AMCFluorogenicBovine Trypsin0.005990.58898164Not Specified

Key Observations:

  • Chromogenic Alternatives: BAPNA, another widely used chromogenic substrate, exhibits a comparable Km to Z-Lys-ONp for trypsin, suggesting similar affinity. However, the reported kcat and, consequently, the catalytic efficiency (kcat/Km) for BAPNA are significantly higher in the cited study, indicating that it may be a more efficiently turned over substrate.

  • Fluorogenic Substrates: The fluorogenic substrate Boc-Val-Pro-Arg-AMC demonstrates a substantially lower Km and a higher kcat/Km value compared to the chromogenic substrates. This highlights the key advantages of fluorogenic assays: higher sensitivity due to the inherently lower detection limits of fluorescence and often improved substrate specificity, leading to more efficient catalysis.

Experimental Protocols

The choice of substrate will dictate the specific experimental protocol. Below are detailed methodologies for conducting protease activity assays using this compound and its chromogenic and fluorogenic alternatives.

General Protease Assay Workflow

The fundamental workflow for a protease assay remains consistent across different substrate types, involving the preparation of reagents, initiation of the enzymatic reaction, and detection of the product.

Protease Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagent_Prep Prepare Assay Buffer, Enzyme, and Substrate Solutions Mix Mix Enzyme and Substrate in Assay Buffer Reagent_Prep->Mix Add reagents to reaction vessel Incubate Incubate at Optimal Temperature Mix->Incubate Start reaction Measure Measure Product Formation (Absorbance or Fluorescence) Incubate->Measure At timed intervals or endpoint Analyze Analyze Data to Determine Enzyme Activity Measure->Analyze Calculate initial velocity or endpoint signal

A generalized workflow for a typical protease activity assay.
Protocol 1: Chromogenic Assay using this compound or BAPNA

This protocol describes a typical colorimetric assay for trypsin activity.

Materials:

  • Purified Trypsin

  • This compound or Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in a suitable solvent like DMSO or water).

    • Dilute the trypsin stock solution in ice-cold assay buffer to the desired working concentration.

  • Assay Setup:

    • In a cuvette or microplate well, add the assay buffer.

    • Add the substrate solution to the desired final concentration.

  • Reaction Initiation:

    • Initiate the reaction by adding the diluted trypsin solution.

  • Measurement:

    • Immediately place the cuvette in the spectrophotometer or the microplate in the reader.

    • Monitor the increase in absorbance at 405-410 nm over time (for kinetic assays) or after a fixed incubation period (for endpoint assays). The released p-nitroaniline has a high absorbance at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation is proportional to the trypsin activity.

Protocol 2: Fluorogenic Assay using Boc-Val-Pro-Arg-AMC

This protocol outlines a highly sensitive fluorescence-based assay for trypsin activity.

Materials:

  • Purified Trypsin

  • Boc-Val-Pro-Arg-AMC

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Fluorometer and quartz cuvettes or black microplates

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM in DMSO).

    • Dilute the trypsin stock solution in ice-cold assay buffer to the desired working concentration.

  • Assay Setup:

    • In a quartz cuvette or a well of a black microplate, add the assay buffer.

    • Add the substrate solution to the desired final concentration.

  • Reaction Initiation:

    • Initiate the reaction by adding the diluted trypsin solution.

  • Measurement:

    • Immediately place the cuvette in the fluorometer or the microplate in the reader.

    • Measure the increase in fluorescence intensity over time. For AMC-based substrates, use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm. The release of the free AMC fluorophore results in a significant increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. The rate of AMC release is directly proportional to the trypsin activity.

Signaling Pathway and Logical Relationships

The fundamental principle behind these protease assays involves the enzymatic cleavage of a substrate, leading to a detectable signal. This can be visualized as a simple signaling pathway.

Protease Assay Principle Protease Protease (e.g., Trypsin) Substrate Substrate (e.g., Z-Lys-ONp, BAPNA, Boc-Val-Pro-Arg-AMC) Protease->Substrate binds to Product Cleaved Products + Detectable Reporter Substrate->Product is cleaved by Protease Signal Detectable Signal (Color or Fluorescence) Product->Signal generates

The basic principle of a protease activity assay.

Conclusion

The selection of an appropriate substrate is a critical decision in designing a robust and reliable protease assay. While this compound remains a viable option, researchers now have access to a broader range of alternatives with distinct advantages. Chromogenic substrates like BAPNA may offer improved catalytic efficiency, while fluorogenic substrates provide significantly enhanced sensitivity, making them ideal for high-throughput screening and studies involving low enzyme concentrations.

By carefully considering the specific requirements of your research, including the desired level of sensitivity, the nature of your sample, and available instrumentation, you can select the optimal substrate to generate high-quality, reproducible data. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for making this critical selection and advancing your research in the dynamic field of protease biology.

Benchmarking New Protease Inhibitors: A Comparative Guide to Using Z-Lys-ONp Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of protease inhibitor potency is a critical step in the discovery and development of new therapeutics. This guide provides a comprehensive comparison of Z-Lys-ONp hydrochloride with other common chromogenic substrates for the benchmarking of new protease inhibitors, particularly those targeting trypsin-like serine proteases. Detailed experimental protocols and supporting data are provided to facilitate informed decisions in your research.

Introduction to Protease Inhibition Assays

Proteases are a class of enzymes that catalyze the breakdown of proteins and are implicated in a wide range of physiological and pathological processes.[1] Consequently, the development of specific protease inhibitors is a major focus of pharmaceutical research. A key aspect of this research is the use of reliable and efficient assays to determine the potency and selectivity of newly synthesized inhibitors. Chromogenic substrates, which release a colored product upon enzymatic cleavage, are frequently employed for this purpose due to the simplicity and convenience of spectrophotometric detection.

This compound (Nα-Z-L-Lysine-p-nitrophenyl ester hydrochloride) is a well-established chromogenic substrate for trypsin-like serine proteases. These proteases preferentially cleave peptide bonds C-terminal to lysine (B10760008) or arginine residues.[2] Upon hydrolysis by a protease, Z-Lys-ONp releases p-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at 405-410 nm. This allows for a continuous and straightforward kinetic analysis of enzyme activity and its inhibition.

Comparison of Chromogenic Substrates for Trypsin-Like Proteases

The choice of substrate is crucial for the successful development of a robust and sensitive protease inhibition assay. Here, we compare the performance of this compound with two other commonly used chromogenic substrates for trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) and Chromozym TH.

Data Presentation: Kinetic Parameters of Trypsin with Various Chromogenic Substrates

SubstrateEnzymeK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)pHTemperature (°C)
Nα-Z-L-Lysine-p-nitroanilide (Z-Lys-pNA)¹Bovine Trypsin0.3940.1824639.0525
Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA)Porcine Trypsin0.97.987788.025
Chromozym TH (Z-Gly-Pro-Arg-pNA)Bovine Trypsin0.0410.32575008.037

¹Data for Nα-Z-L-Lysine-p-nitroanilide (Z-Lys-pNA) is presented as a close structural and functional analog of this compound.[1][3]

Key Observations:

  • Substrate Affinity (K_m): Chromozym TH exhibits the highest affinity for trypsin (lowest K_m value), indicating that a lower concentration of this substrate is required to saturate the enzyme. Z-Lys-pNA has a moderate affinity, while BAPNA shows the lowest affinity.

  • Catalytic Efficiency (k_cat/K_m): Chromozym TH is the most efficient substrate for trypsin, with a significantly higher k_cat/K_m value compared to both Z-Lys-pNA and BAPNA. This suggests that assays using Chromozym TH will be more sensitive.

  • Turnover Number (k_cat): Chromozym TH and BAPNA have considerably higher turnover numbers than Z-Lys-pNA, meaning the enzyme processes these substrates more rapidly once bound.

While Z-Lys-ONp may not be the most sensitive substrate in all cases, its ease of use, stability, and well-characterized kinetics make it a reliable tool for routine inhibitor screening, especially when high sensitivity is not the primary concern.

Experimental Protocols

Determination of Enzyme Kinetics using this compound

This protocol outlines the steps to determine the Michaelis-Menten constants (K_m and V_max) for a protease using this compound.

Materials:

  • Purified protease (e.g., Trypsin)

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the Z-Lys-ONp stock solution in the assay buffer to achieve a range of final substrate concentrations (e.g., 0.1 to 5 times the expected K_m).

  • Add a fixed amount of the protease solution to each well of the 96-well plate.

  • Initiate the reaction by adding the different concentrations of the Z-Lys-ONp solution to the wells.

  • Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protease Inhibitor IC₅₀ Determination using this compound

This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of a protease inhibitor.

Materials:

  • Purified protease (e.g., Trypsin)

  • This compound

  • Protease inhibitor of interest (e.g., Aprotinin)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Spectrophotometer capable of reading absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the protease inhibitor in a suitable solvent.

  • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • In the wells of a 96-well plate, add the protease solution and the different concentrations of the inhibitor. Include a control well with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Prepare a solution of this compound in the assay buffer at a concentration close to its K_m value.

  • Initiate the reaction by adding the Z-Lys-ONp solution to all wells.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The IC50 for the well-known inhibitor Aprotinin typically falls in the nanomolar range.[4]

Mandatory Visualizations

Signaling Pathway

Protease_Activated_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Protease PAR N-terminus PAR C-terminus Protease->PAR:f0 Cleavage Cleaved_PAR Tethered Ligand Activated PAR Cleaved_PAR:f0->Cleaved_PAR:f1 Activation G_Protein Gαq/11 Gα12/13 Cleaved_PAR->G_Protein PLC PLC G_Protein->PLC Gαq/11 RhoGEF RhoGEF G_Protein->RhoGEF Gα12/13 PIP2 PIP2 PLC->PIP2 RhoA_Activation RhoA Activation RhoGEF->RhoA_Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response RhoA_Activation->Cellular_Response

Protease-Activated Receptor (PAR) Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - Enzyme Solution - Substrate (Z-Lys-ONp) - Inhibitor Dilutions - Assay Buffer Plate_Setup Plate Setup: Dispense Enzyme and Inhibitor dilutions Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate (e.g., 15-30 min at RT) Plate_Setup->Pre_incubation Reaction_Start Start Reaction: Add Substrate Solution Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement: Read Absorbance at 405 nm Reaction_Start->Kinetic_Read V0_Calc Calculate Initial Velocity (V₀) for each concentration Kinetic_Read->V0_Calc Inhibition_Calc Calculate % Inhibition V0_Calc->Inhibition_Calc IC50_Plot Plot % Inhibition vs. log[Inhibitor] Inhibition_Calc->IC50_Plot IC50_Det Determine IC₅₀ IC50_Plot->IC50_Det

Workflow for Protease Inhibitor IC50 Determination.

Conclusion

This compound remains a valuable and practical tool for benchmarking new protease inhibitors, particularly for trypsin-like serine proteases. While other substrates may offer higher sensitivity, the well-defined kinetics, ease of use, and cost-effectiveness of Z-Lys-ONp make it an excellent choice for initial screening and routine characterization of inhibitor potency. By following the detailed protocols and considering the comparative data presented in this guide, researchers can effectively integrate Z-Lys-ONp into their drug discovery workflows to obtain reliable and reproducible results.

References

Safety Operating Guide

Safe Disposal of Z-Lys-ONp Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Z-Lys-ONp hydrochloride (Nα-Z-L-lysine 4-nitrophenyl ester hydrochloride), a common reagent in peptide synthesis.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes the use of N95 dust masks, eye shields, and chemical-resistant gloves to prevent inhalation, eye contact, and skin contact. In the event of accidental exposure, consult the safety data sheet for first aid measures.[1]

Accidental Release and Spill Management

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of laboratory personnel.

  • Evacuate and Ventilate : Immediately evacuate personnel from the affected area and ensure adequate ventilation to avoid the inhalation of dust.[1]

  • Containment : Prevent the spilled chemical from entering drains or waterways, as its discharge into the environment must be avoided.[1][2][3]

  • Cleanup : Carefully collect the spilled material using methods that avoid dust formation. The collected waste should be placed in a suitable, closed, and properly labeled container for disposal.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all national and local regulations.[2] The following is a general procedural guide:

  • Do Not Mix : Keep this compound waste in its original or a compatible, clearly labeled container. Do not mix it with other chemical waste.[2]

  • Consult a Professional : It is recommended to consult with a local environmental or waste disposal expert to ensure compliance with all relevant regulations.[3]

  • Waste Collection : Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal service.

  • Container Disposal : Handle any containers that have come into contact with this compound as you would the chemical itself.[3] Completely emptied containers may be recycled if permissible by local guidelines.[3]

Quantitative Data

Currently, publicly available safety data sheets for this compound do not specify quantitative disposal parameters such as concentration limits for aqueous solutions or specific chemical neutralization data. All disposal should be managed as solid chemical waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_contain Containment cluster_action Action cluster_spill Spill Response A Identify Z-Lys-ONp hydrochloride for disposal B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Evacuate and ventilate area A->H Accidental Spill C Keep in original or compatible, sealed container B->C D Label container clearly: 'this compound Waste' C->D E Store in designated hazardous waste area D->E F Consult local waste disposal regulations E->F G Arrange for collection by licensed waste disposal service F->G I Contain spill, prevent entry into drains H->I J Collect spill with minimal dust generation I->J K Place in sealed container for disposal J->K K->E

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Z-Lys-ONp hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Z-Lys-ONp hydrochloride (Nα-Z-L-lysine-p-nitrophenyl ester hydrochloride). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following equipment is mandatory when handling this compound, particularly in its powdered form.

PPE CategorySpecification/StandardPurpose
Respiratory Protection NIOSH-approved N95 dust mask or higherPrevents inhalation of the powdered compound.
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesProtects eyes from dust particles and splashes.
Hand Protection Chemical-resistant nitrile glovesPrevents skin contact with the compound.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risks and ensures the compound's stability.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, maintain a storage temperature of -20°C.[2][3]

Weighing and Handling
  • Ventilation: Always handle the solid compound within a certified chemical fume hood to avoid inhalation of dust particles.

  • Avoid Dust Formation: Take care to avoid generating dust when handling the powder.[1][4]

  • Static Discharge: Use non-sparking tools and ensure proper grounding to prevent fire caused by electrostatic discharge.[1]

  • Weighing: Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound.

  • Cross-Contamination: Avoid cross-contamination by using clean, dedicated spatulas and tools.

Solution Preparation

This compound is soluble in methanol (B129727) (50 mg/mL) and can be used to prepare stock solutions.[2] When preparing solutions, add the solvent to the pre-weighed compound slowly to avoid splashing.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Spill Cleanup
  • Small Spills: For minor spills, wear appropriate PPE, gently sweep up the solid material, and place it in a sealed container for disposal. Avoid creating dust.

  • Large Spills: Evacuate the area and prevent entry. Ensure adequate ventilation. Remove all sources of ignition.[4] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[4]

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent environmental contamination and ensure a safe laboratory environment.

Decontamination
  • Work Surfaces: Clean all work surfaces (fume hood, benchtops) with a suitable laboratory detergent and water after handling the compound.

  • Equipment: Wash all glassware and equipment that came into contact with the chemical thoroughly with an appropriate solvent (e.g., methanol) followed by soap and water.

Waste Disposal
  • Solid Waste: All solid waste, including contaminated gloves, wipes, and unused compound, must be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed waste container.

  • Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Do not let the chemical enter drains.[4]

Visual Workflow Guides

The following diagrams illustrate the key processes for handling this compound safely and its application in a typical experimental workflow.

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receiving and Storage (-20°C) B Wear Full PPE (N95 mask, gloves, eye protection) A->B C Weighing in Fume Hood B->C D Solution Preparation C->D E Perform Experiment D->E F Decontaminate Surfaces and Equipment E->F G Collect Solid and Liquid Waste F->G H Dispose of Waste per Regulations G->H

Caption: A logical workflow for the safe handling and disposal of this compound.

G Experimental Workflow: Enzyme Activity Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_analysis Data Acquisition A Prepare Buffer Solution D Add Buffer, Enzyme, and Substrate to Reaction Vessel A->D B Prepare Enzyme Solution B->D C Prepare this compound (Substrate) Stock Solution C->D E Incubate at Controlled Temperature D->E F Monitor Hydrolysis (e.g., via Mass Spectrometry or Spectrophotometry for p-nitrophenol) E->F G Record and Analyze Data F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.